Methyl quinoline-7-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCGCCFJZVRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502345 | |
| Record name | Methyl quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51552-68-2 | |
| Record name | Methyl quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl quinoline-7-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A-Z Spectroscopic-based characterization of Methyl quinoline-7-carboxylate
Authored by Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl quinoline-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By detailing the experimental protocols, interpreting the spectral features, and explaining the underlying chemical principles, this guide serves as an authoritative resource for the structural elucidation and characterization of this molecule.
Table of Contents
-
Introduction to this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy
-
¹³C NMR Spectroscopy
-
Experimental Protocol for NMR Data Acquisition
-
-
Infrared (IR) Spectroscopy
-
Interpretation of the IR Spectrum
-
Experimental Protocol for IR Data Acquisition
-
-
Mass Spectrometry (MS)
-
Analysis of the Mass Spectrum
-
Experimental Protocol for MS Data Acquisition
-
-
References
Introduction to this compound
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that are fundamental scaffolds in numerous pharmacologically active molecules. Their diverse biological activities have led to their use in the development of drugs for a wide range of diseases. This compound, with the molecular formula C₁₁H₉NO₂, is a specific derivative that holds potential as a building block in the synthesis of more complex molecules. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound. This guide provides a detailed analysis of its characteristic spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons of the ester group will appear as a singlet in the upfield region (around δ 3.9-4.0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around δ 165-175 ppm). The aromatic carbons of the quinoline ring will appear in the region of δ 120-150 ppm.
A study on the theoretical and experimental ¹³C NMR chemical shifts of quinoline derivatives provides a basis for the interpretation of these spectra. Solvent effects can also influence the chemical shifts in the ¹³C NMR spectrum of quinoline derivatives.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~166 |
| Quaternary Carbons | ~148, ~136, ~128, ~127 |
| CH Carbons | ~150, ~130, ~129, ~128, ~122 |
| O-CH₃ | ~52 |
Note: These are predicted values and may vary slightly from experimental data.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Spectroscopy
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Interpretation of the IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching of the ester group, typically appearing in the range of 1700-1725 cm⁻¹. The C-O stretching of the ester will show a band in the 1250-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will appear above 3000 cm⁻¹. The positions of carboxylate bands in IR spectra are well-documented.[1][2] Studies on the IR spectra of quinoline and its derivatives provide a reference for the expected aromatic ring vibrations.[3]
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=O (Ester) | Stretch | 1700 - 1725 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (Ester) | Stretch | 1250 - 1300 |
| Aromatic C-H | Bend (out-of-plane) | 750 - 900 |
Experimental Protocol for IR Data Acquisition
Workflow for IR Spectroscopy
Caption: Workflow for IR Data Acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Analysis of the Mass Spectrum
The molecular formula of this compound is C₁₁H₉NO₂.[4] The monoisotopic mass is 187.0633 g/mol .[4] In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 187. The spectrum may also show peaks corresponding to common adducts such as [M+H]⁺ at m/z 188, [M+Na]⁺ at m/z 210, and [M+K]⁺ at m/z 226.[4] Fragmentation patterns can also provide structural information. For instance, the loss of the methoxy group (-OCH₃) would result in a fragment at m/z 156, and the loss of the entire ester group (-COOCH₃) would lead to a fragment corresponding to the quinoline cation at m/z 128.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) |
| [M]⁺ | 187.06 |
| [M+H]⁺ | 188.07 |
| [M+Na]⁺ | 210.05 |
| [M-OCH₃]⁺ | 156.04 |
| [M-COOCH₃]⁺ | 128.05 |
Experimental Protocol for MS Data Acquisition
Workflow for Mass Spectrometry (ESI-QTOF)
Caption: Workflow for Mass Spectrometry Data Acquisition.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the unequivocal identification and characterization of this compound. The detailed protocols and interpretation of the spectral data serve as a valuable resource for researchers, ensuring scientific rigor and facilitating the advancement of research in fields that utilize this important chemical entity.
References
An In-Depth Technical Guide to the Biological Activity of Methyl Quinoline-7-carboxylate Derivatives
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents. This technical guide focuses on a specific, high-potential subclass: methyl quinoline-7-carboxylate and its derivatives. While direct, extensive public data on the biological activities of simple derivatives is emerging, the core scaffold serves as a critical starting material for synthesizing compounds with a wide array of biological functions. This document provides an in-depth exploration of the synthesis, established biological activities, and prospective therapeutic applications of these derivatives, with a focus on enzyme inhibition, anticancer, antimicrobial, and anti-inflammatory potential. We will detail the causality behind experimental designs, provide validated protocols for screening, and present a forward-looking perspective for researchers in drug development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The Enduring Significance of the Quinoline Nucleus
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone of modern drug discovery. Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal characteristics for interacting with a multitude of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize efficacy and selectivity.
Focus on this compound: A Versatile Synthetic Intermediate
This compound serves as a particularly valuable building block in the synthesis of novel therapeutic agents. The ester functional group at the 7-position is readily modified, providing a convenient handle for creating diverse libraries of compounds through reactions like hydrolysis, amidation, or reduction. Its role as a key intermediate is highlighted in numerous patents for compounds targeting cancer and inflammatory conditions and in the synthesis of complex heterocyclic hybrids.[1][2] This guide will explore how this specific starting material can be leveraged to develop derivatives with significant biological potential.
Synthesis Strategies for this compound Derivatives
Foundational Synthetic Pathways
The construction of the core quinoline ring system is typically achieved through established name reactions like the Friedländer or Doebner-von Miller syntheses.[3] However, for generating novel derivatives, the focus often lies in the modification of a pre-existing functionalized scaffold like this compound.
General Workflow for Derivative Synthesis
A common and effective strategy for creating a library of diverse analogs begins with the conversion of the methyl ester to a more reactive intermediate, such as a carbohydrazide. This intermediate can then be cyclized with various reagents to form new heterocyclic systems, such as triazoles, pyrazoles, or oxadiazoles, appended to the quinoline core. This approach significantly expands the chemical space and allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[4]
Below is a generalized workflow illustrating this common synthetic approach.
Caption: Generalized synthetic workflow for creating hybrid derivatives.
Biological Activity I: Enzyme Inhibition (Antidiabetic Potential)
One of the most clearly elucidated activities of derivatives synthesized from this compound is the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are validated targets for controlling post-prandial hyperglycemia in type 2 diabetes.
Mechanism of Action
By inhibiting α-amylase and α-glucosidase in the digestive tract, these compounds delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This modulation slows the rate of glucose absorption into the bloodstream, thereby lowering the sharp spike in blood sugar levels that typically occurs after a meal. The efficacy of these inhibitors is a direct result of their molecular structure, which allows them to bind to the active sites of these enzymes, preventing substrate access.
Quantitative Analysis of Enzyme Inhibition
A study involving quinoline-triazole hybrids synthesized from this compound demonstrated potent dual inhibitory activity.[4] The half-maximal inhibitory concentrations (IC₅₀) highlight the significant potential of these derivatives, with several compounds showing greater potency than the standard drug, acarbose.
| Compound ID | R-Group (Substitution on Phenyl Ring) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| 1d | 4-OH | 0.80 ± 0.05 | 1.20 ± 0.10 |
| 2d | 2-OH | 1.10 ± 0.10 | 1.50 ± 0.10 |
| 3d | 3-OH | 1.50 ± 0.10 | 1.90 ± 0.20 |
| 4d | 2,4-di-OH | 1.90 ± 0.20 | 2.10 ± 0.20 |
| Acarbose | Reference Standard | 10.30 ± 0.20 | 9.80 ± 0.20 |
| Data adapted from a study on quinoline-based triazole hybrids.[4] |
Biological Activity II: Anticancer Potential (Prospective)
While extensive SAR studies on simple this compound derivatives are not widely published, the scaffold is a key component in patented molecules designed as anticancer agents, particularly as modulators of the STAT3 and STAT6 signaling pathways.[2] The broader quinoline class exhibits well-documented anticancer activities through several primary mechanisms.
Potential Mechanisms of Action in Oncology
-
Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. Targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases like those in the STAT pathway, which are critical for tumor cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Compounds can trigger programmed cell death by modulating key signaling pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription. Furthermore, some derivatives can inhibit topoisomerase enzymes, leading to DNA strand breaks and cell death.
Caption: Inhibition of the STAT signaling pathway by quinoline derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a critical first step in evaluating the anticancer potential of novel compounds.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates, sterile
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Biological Activity III: Antimicrobial Potential (Prospective)
The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics. It is therefore logical to investigate novel this compound derivatives for antibacterial and antifungal activity.
Potential Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase and Topoisomerase IV: In bacteria, these enzymes are essential for DNA replication, repair, and recombination. Quinolone antibiotics bind to the enzyme-DNA complex, trapping it and leading to lethal double-strand breaks in the bacterial chromosome.
-
Disruption of Cell Membrane Integrity: Some heterocyclic compounds can interfere with the bacterial cell membrane, leading to leakage of essential cellular components and cell death.
-
Inhibition of Key Metabolic Enzymes: Derivatives may target enzymes crucial for microbial survival, such as those involved in folate synthesis or cellular respiration.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Objective: To find the lowest concentration of a test compound that prevents visible growth of a specific bacterial or fungal strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to wells in columns 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the highest concentration of the test compound (prepared in broth) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Controls: Column 11 will serve as the growth control (no drug), and column 12 will contain a reference antibiotic.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to all wells (columns 1-12).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for the development of novel, biologically active compounds. While direct biological screening data for its simple derivatives is limited in the public domain, its established use as a starting material for potent enzyme inhibitors and its inclusion in patented anticancer and anti-inflammatory molecules underscores its immense potential.
The future of research in this area should focus on:
-
Systematic SAR Studies: Synthesizing and screening libraries of simple derivatives to establish clear relationships between chemical structure and biological activity across anticancer, antimicrobial, and anti-inflammatory assays.
-
Mechanism of Action Elucidation: For promising "hit" compounds, detailed biochemical and cellular assays are required to identify their precise molecular targets and pathways.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to enhance their potential as viable drug candidates.
This guide provides the foundational knowledge and validated experimental protocols for researchers to confidently explore the rich therapeutic potential of this compound derivatives.
References
- 1. IL158512A - Pyrrolo pyrazole, pyrrolo piperidine, pyrrolo oxazol derivatives as pharmaceutical agents - Google Patents [patents.google.com]
- 2. AU2002339268B2 - Novel pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]
- 3. 7-Chloro-2-methylquinoline | High-Purity Reagent [benchchem.com]
- 4. EP1461319B1 - Quinoline derivatives, synthesis method, and medicines containing said derivatives - Google Patents [patents.google.com]
Methyl Quinoline-7-carboxylate: A Versatile Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its inherent biological activity and versatile chemical functionality make it a cornerstone of modern medicinal chemistry. This guide focuses on a particularly valuable derivative, Methyl Quinoline-7-carboxylate . The strategic placement of the methyl ester at the C-7 position provides a robust and adaptable synthetic handle, enabling a wide array of chemical transformations. This document serves as a technical deep-dive for researchers, providing foundational knowledge, detailed experimental protocols, and field-proven insights into leveraging this building block for the synthesis of complex molecular architectures.
Core Characteristics of the Building Block
This compound is an aromatic heterocyclic compound. The fusion of a benzene ring with a pyridine ring establishes the fundamental quinoline structure, while the methyl carboxylate group at the 7-position offers a prime site for chemical modification.[3] Understanding its basic properties is the first step in its effective application.
Physicochemical & Structural Data
A summary of the key properties of this compound is presented below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [4] |
| Molecular Weight | 187.19 g/mol | [4][5] |
| CAS Number | 125545-32-0 (Implied) | [4] |
| Appearance | Varies (Typically off-white to yellow solid) | General Knowledge |
| Monoisotopic Mass | 187.06332 Da | [4] |
| Predicted XlogP | 2.1 | [4] |
| SMILES | COC(=O)C1=CC2=C(C=CC=N2)C=C1 | [4] |
| InChIKey | ZTZCGCCFJZVRTO-UHFFFAOYSA-N | [4] |
Synthesis of the Core Building Block
The construction of the this compound scaffold relies on established methods for quinoline synthesis followed by a standard esterification. The choice of synthesis route often depends on the availability of starting materials and the desired substitution pattern.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals its constituent parts, guiding the synthetic strategy. The primary disconnections involve the esterification step and the formation of the quinoline ring system itself.
Caption: Retrosynthesis of this compound.
Recommended Synthetic Protocol: Skraup-Doebner-von Miller Reaction & Esterification
This classical and robust method builds the quinoline ring from an aniline derivative. To obtain the 7-carboxy functionality, 3-aminobenzoic acid is a logical starting material.
Workflow Overview
Caption: Two-step synthesis workflow.
Step 1: Synthesis of Quinoline-7-carboxylic Acid via Skraup Synthesis [6][7]
This reaction involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.
-
Reagents: 3-Aminobenzoic acid, Glycerol, Sulfuric Acid (conc.), Nitrobenzene (or other mild oxidant).
-
Procedure:
-
To a mechanically stirred mixture of 3-aminobenzoic acid and glycerol in a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid dropwise while cooling in an ice bath.
-
Add nitrobenzene as the oxidizing agent.
-
Heat the mixture carefully. The reaction is often exothermic and may require initial moderation before sustained heating at reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it cautiously onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the crude product. The pH adjustment must be done carefully to ensure the carboxylic acid is in its salt form for dissolution and then re-precipitated.
-
Filter the crude solid, wash with cold water, and purify by recrystallization.
-
Scientist's Note: The Skraup reaction is notoriously vigorous. Proper control of temperature is critical. The use of ferrous sulfate can help moderate the reaction. Nitrobenzene serves as the oxidant to aromatize the dihydroquinoline intermediate; arsenic acid was used historically but is now avoided due to extreme toxicity.
Step 2: Fischer Esterification to Yield this compound
-
Reagents: Quinoline-7-carboxylic acid, Methanol (anhydrous), Sulfuric Acid (catalytic amount).
-
Procedure:
-
Suspend Quinoline-7-carboxylic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purify the product by column chromatography or recrystallization.
-
Synthetic Transformations & Applications
The true power of this compound lies in its dual reactivity: the ester handle and the aromatic ring system.
Reactions at the Ester Functional Group
The carboxylate is a gateway to a variety of functional groups critical for drug development, particularly amides.
Caption: Key transformations of the ester group.
Protocol 3.1.1: Saponification to Quinoline-7-carboxylic Acid
-
Principle: Base-catalyzed hydrolysis of the ester to the corresponding carboxylate salt, followed by acidic workup to yield the carboxylic acid.[8]
-
Procedure:
-
Dissolve this compound in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the mixture and remove methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with cold 1M HCl until a precipitate forms (typically pH 3-4).
-
Collect the solid carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 3.1.2: Amide Bond Formation [9]
-
Principle: Conversion of the carboxylic acid (generated via saponification) into an activated species (acid chloride), which readily reacts with an amine to form a stable amide bond.
-
Procedure:
-
(Activation) Suspend quinoline-7-carboxylic acid (1 eq.) in an anhydrous solvent like toluene or dichloromethane. Add thionyl chloride (SOCl₂, ~2-3 eq.) and a catalytic amount of DMF ("Vilsmeier catalysis").
-
Reflux the mixture for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Remove the excess SOCl₂ and solvent under vacuum to obtain the crude quinoline-7-carbonyl chloride.
-
(Coupling) Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add a solution of the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base like triethylamine (2 eq.) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting amide by column chromatography.
-
Experimental Insight: Direct aminolysis of the methyl ester is possible but often requires high temperatures and is limited to more nucleophilic amines. The two-step acid chloride method is more general and reliable, providing higher yields under milder conditions.
Reactions on the Quinoline Ring
The quinoline ring can be functionalized using modern catalytic methods, although this often requires pre-functionalization (e.g., halogenation) for cross-coupling reactions.
Protocol 3.2.1: Photocatalytic C-H Alkylation (Minisci-type Reaction)
-
Principle: Modern approaches allow for the direct functionalization of C-H bonds. Visible-light photocatalysis can generate alkyl radicals from carboxylic acids, which then add to the protonated quinoline ring in a Minisci-type reaction, favoring the C2 and C4 positions.[10]
-
Procedure (Conceptual, based on similar systems):
-
In a reaction vessel, combine this compound (1 eq.), a simple alkyl carboxylic acid (e.g., pivalic acid, 5-10 eq.) as the radical source, and a photocatalyst (e.g., an iridium or iron complex).
-
Add a suitable solvent (e.g., acetonitrile or DMSO) and an acid (e.g., trifluoroacetic acid) to protonate the quinoline nitrogen, which activates it for radical attack.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Irradiate the stirred mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to isolate the alkylated quinoline derivatives.
-
Expertise & Experience: Regioselectivity is a key challenge in direct C-H functionalization of quinolines. The electron-deficient nature of the protonated ring directs nucleophilic radical attack primarily to the C2 and C4 positions. The C7-ester group has a minor electronic influence on this selectivity but significantly impacts the molecule's overall properties.
Application in Drug Discovery: A Case Study
The quinoline scaffold is a key component of many approved drugs. Derivatives of quinoline carboxylic acids have shown promise as potent inhibitors of various biological targets.
Case Study: Inhibitors of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for cancer and autoimmune diseases. Structure-guided design has led to potent inhibitors based on a quinoline carboxylic acid core.[11]
Synthetic Pathway Example
Caption: Pathway from the building block to a bioactive scaffold.
While the cited research focuses on 4-quinoline carboxylic acids[11], the synthetic logic is directly translatable. By using this compound, medicinal chemists can explore a different region of the target's binding pocket, potentially leading to novel inhibitors with improved selectivity or pharmacokinetic profiles. The conversion of the C7-ester to various amides (Protocol 3.1.2) is the key step in building a library of diverse compounds for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a reliable entry point into the rich chemical space of quinoline derivatives. Its value is defined by the versatility of its ester handle and the inherent biological relevance of its core scaffold.
Future research will likely focus on developing more efficient and regioselective C-H functionalization methods that can directly modify the quinoline ring without the need for pre-functionalization. Furthermore, the incorporation of this building block into DNA-encoded libraries and high-throughput synthesis platforms will accelerate the discovery of new therapeutic agents based on the quinoline-7-carboxylate framework.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. Methyl quinoline-5-carboxylate | 16675-62-0 [amp.chemicalbook.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Quinoline-7-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 9. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-7-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. While much of the historical focus has centered on derivatives substituted at the 2- and 4-positions, the strategic functionalization at the 7-position has emerged as a critical determinant of biological activity, particularly in the realm of antimicrobial and anticancer agents. This in-depth technical guide charts the historical trajectory and discovery of quinoline-7-carboxylic acid esters, from the early days of quinoline chemistry to their contemporary significance in drug development. We will explore the evolution of synthetic methodologies, delve into the causal relationships between structure and activity, and provide detailed experimental protocols for the preparation and analysis of these pivotal compounds. This guide aims to be an essential resource for researchers and scientists dedicated to the exploration of novel quinoline-based therapeutics.
Introduction: The Quinoline Core and the Strategic Importance of the 7-Position
The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated this colorless, hygroscopic liquid from coal tar.[1] For decades, the elucidation of its structure, a fusion of a benzene and a pyridine ring, captivated chemists. The advent of robust synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses in the late 19th century, unlocked the potential for creating a vast array of quinoline derivatives.[2][3][4]
Early medicinal applications of quinolines were dominated by the antimalarial properties of quinine, a natural product, and its synthetic analogs. However, the landscape of quinoline chemistry was irrevocably altered with the discovery of nalidixic acid in the 1960s, the progenitor of the quinolone and later fluoroquinolone antibiotics. This discovery underscored the profound impact of substituents on the biological activity of the quinoline scaffold.
While the carboxyl group at the 3-position and the carbonyl at the 4-position were quickly identified as essential for the antibacterial activity of quinolones, the substituent at the 7-position emerged as a key modulator of potency, spectrum of activity, and pharmacokinetic properties.[5][6] The introduction of a basic amino heterocyclic group, such as piperazine or pyrrolidine, at this position was found to be a stringent requirement for potent antibacterial action, likely due to its role in facilitating interaction with bacterial DNA gyrase and topoisomerase IV.[7] This realization catalyzed a surge in research focused on the synthesis and evaluation of diverse 7-substituted quinoline carboxylic acids and their derivatives, including esters.
The Dawn of 7-Substituted Quinolines: A Synthetic Evolution
The classical quinoline syntheses, while foundational, were often harsh and lacked the regioselectivity required for the targeted synthesis of specific isomers like quinoline-7-carboxylic acid. The development of more refined and versatile synthetic strategies was therefore paramount.
Navigating the Isomeric Landscape: From Classical to Modern Methodologies
The Skraup synthesis , involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is a powerful method for generating the quinoline core.[4][8] However, its application to the synthesis of specific isomers of substituted quinolines can be challenging due to the potential for multiple reaction pathways. Modified Skraup reactions have been developed to improve yields and reduce the often-violent nature of the original procedure.[9][10]
The Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds in place of glycerol, offers a more versatile route to substituted quinolines.[3][11] This method, along with the related Doebner reaction (using anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids), provided early avenues for accessing quinolines with carboxylic acid functionalities.[2][12]
A significant advancement in the targeted synthesis of quinoline carboxylic acids was the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids.[4] While primarily used for 4-carboxylic acid derivatives, modifications and alternative starting materials have expanded its scope.
The Gould-Jacobs reaction , starting from an aniline and ethyl ethoxymethylenemalonate, has proven to be a particularly valuable methodology for the preparation of 4-hydroxy-3-quinolinecarboxylic acid esters. This approach has been successfully employed to synthesize arrays of 6- and 7-substituted quinolones, including esters with potent antimalarial activity.[13][14][15]
More contemporary approaches, such as the one-pot Friedländer synthesis from o-nitroarylcarbaldehydes and ketones, have further streamlined the synthesis of specifically substituted quinolines, including 2-phenylquinoline-7-carboxylic acid, a key precursor for esterification.[16]
Key Synthetic Methodologies and Experimental Protocols
The ability to synthesize quinoline-7-carboxylic acid esters with high purity and in good yield is fundamental to their study and application. Below are detailed protocols for the synthesis of a key intermediate and a representative ester.
Synthesis of 2-Phenylquinoline-7-carboxylic Acid via One-Pot Friedländer Annulation
This protocol is adapted from a scalable, one-pot procedure that utilizes the in-situ reduction of an o-nitroarylcarbaldehyde followed by condensation.[16]
Materials:
-
4-Nitro-3-formylbenzoic acid
-
Acetophenone
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Water
Procedure:
-
To a stirred suspension of 4-nitro-3-formylbenzoic acid (1 equivalent) and iron powder (5 equivalents) in ethanol, add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add a solution of potassium hydroxide (2.5 equivalents) in water.
-
Add acetophenone (1.2 equivalents) and continue to stir at room temperature.
-
Upon completion, acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-phenylquinoline-7-carboxylic acid.
Esterification of Quinoline-7-carboxylic Acid
A general procedure for the synthesis of a methyl ester is provided below. This can be adapted for other alcohols.
Materials:
-
Quinoline-7-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Suspend quinoline-7-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (3 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully add anhydrous methanol.
-
Stir for an additional hour at room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the methyl quinoline-7-carboxylate.
Biological Significance and Therapeutic Applications
The strategic placement of a carboxylic acid ester at the 7-position of the quinoline nucleus has led to the discovery of compounds with a diverse range of biological activities.
Antimicrobial Agents: The Fluoroquinolone Legacy
The development of fluoroquinolone antibiotics represents a landmark achievement in medicinal chemistry, and the 7-position is central to their success. While the parent compounds are carboxylic acids, ester prodrugs have been explored to improve pharmacokinetic properties. The heterocyclic substituent at the 7-position is critical for interaction with bacterial DNA gyrase and topoisomerase IV, the molecular targets of these drugs.[5][6] Modifications at this position have a profound impact on the antibacterial spectrum, potency, and safety profile of fluoroquinolones.[17][18][19]
Antimalarial Agents: Targeting the Parasite's Powerhouse
Recent research has highlighted the potential of quinolone esters as potent antimalarial agents. Specifically, 7-substituted quinolone esters have demonstrated nanomolar activity against Plasmodium falciparum, the deadliest malaria parasite.[13][14][15] These compounds are believed to target the parasite's cytochrome bc₁ complex, a key component of the mitochondrial electron transport chain, thereby disrupting its energy metabolism.
Anticancer and Enzyme Inhibitory Activity
The quinoline scaffold is also a recognized pharmacophore in the design of anticancer agents. Modifications at the 7-position have been shown to influence the cytotoxic activity of fluoroquinolone derivatives against various cancer cell lines.[5] Furthermore, quinoline carboxylic acid derivatives have been identified as inhibitors of various enzymes, including diacylglycerol O-acyltransferase (DGAT1) and protein kinase CK2, suggesting their potential in treating metabolic disorders and cancer.[20][21] The ester functionality in these derivatives can be crucial for cell permeability and metabolic stability.
Data Presentation
Table 1: Biological Activity of Representative Quinolone Derivatives with 7-Position Substitution
| Compound Class | 7-Position Substituent | Target | Biological Activity | Reference(s) |
| Fluoroquinolone | Piperazinyl/Pyrrolidinyl | DNA Gyrase/Topoisomerase IV | Broad-spectrum antibacterial | [5][6][22] |
| Quinolone Ester | Various | Plasmodium falciparum bc₁ complex | Antimalarial (nM range) | [13][14][15] |
| Quinolone Carboxylic Acid | Various | DGAT1 | Enzyme inhibition | [20] |
| Quinolone Carboxylic Acid | Various | Protein Kinase CK2 | Enzyme inhibition (µM range) | [21] |
Visualizations
Classical Quinoline Synthesis Pathways
Caption: Overview of classical synthetic routes to the quinoline core.
The Central Role of the 7-Position in Fluoroquinolone Activity
Caption: Structure-activity relationship of the 7-position in fluoroquinolones.
Future Perspectives
The journey of quinoline-7-carboxylic acid esters from relative obscurity to a focal point of medicinal chemistry research is a testament to the power of systematic structure-activity relationship studies. The foundational understanding of the importance of the 7-position, born from the development of fluoroquinolone antibiotics, has paved the way for the exploration of these compounds in other therapeutic areas, including malaria and cancer.
Future research will likely focus on the design of novel esters with enhanced target specificity and improved pharmacokinetic profiles. The use of ester prodrug strategies to overcome challenges such as poor solubility and metabolic instability will continue to be a key area of investigation. Furthermore, the application of modern synthetic methodologies, including flow chemistry and photocatalysis, will undoubtedly accelerate the discovery and development of the next generation of quinoline-7-carboxylic acid ester-based therapeutics. The rich history and proven therapeutic potential of the quinoline scaffold ensure that its 7-substituted derivatives will remain a fertile ground for innovation in drug discovery for years to come.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. synarchive.com [synarchive.com]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 17. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]
- 18. Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stork: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 [storkapp.me]
- 22. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown | MDPI [mdpi.com]
An In-depth Technical Guide to the Physical Properties of Methyl Quinoline-7-carboxylate: Experimental Determination of Solubility and Melting Point
This technical guide provides a comprehensive overview of the methodologies used to determine the key physical properties of Methyl quinoline-7-carboxylate, specifically its solubility and melting point. While specific experimental data for this particular isomer is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to ascertain these critical parameters. Understanding these properties is paramount in the fields of medicinal chemistry, materials science, and pharmaceutical development, as they directly influence a compound's behavior in various environments and its suitability for specific applications.
Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[1] The precise physical characteristics of a specific derivative, such as this compound, are crucial for its development. For instance, solubility directly impacts bioavailability and formulation, while the melting point is a key indicator of purity and stability.[2]
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[2] Therefore, determining the melting point is a fundamental technique for identifying a compound and assessing its purity.[2] An impure compound will typically exhibit a depressed and broader melting point range.[2]
Principle of Melting Point Determination
The most common and standard method for determining the melting point is the capillary method.[3][4] This technique involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance melts.[3][4]
Experimental Protocol for Melting Point Determination
The following protocol outlines the steps for determining the melting point of this compound using a modern melting point apparatus.
Materials:
-
This compound (dry, powdered)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Melting point apparatus (e.g., Mel-Temp or similar)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample several times to introduce a small amount of the compound.
-
Tap the bottom of the capillary tube on a hard surface to pack the powder into a dense column at the sealed end.[3] The packed sample should be 2-3 mm in height.
-
-
Initial (Rapid) Determination:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Rapidly heat the sample to get an approximate melting point. This provides a target range for a more accurate measurement.[2]
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 10-15°C below the approximate melting point observed.
-
Insert a new capillary tube with the sample.
-
Set the heating rate to a slow, controlled ramp, typically 1-2°C per minute, as you approach the expected melting point.
-
Carefully observe the sample through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (the initial melting point).
-
Record the temperature at which the entire sample has completely melted (the final melting point). This range is the melting point of the sample.
-
Repeat the measurement at least twice to ensure consistency and accuracy.
-
Data Presentation
The melting point data should be recorded in a clear and organized manner.
| Compound | Trial 1 (°C) | Trial 2 (°C) | Average Melting Point Range (°C) |
| This compound | Tinitial - Tfinal | Tinitial - Tfinal | Tavg_initial - Tavg_final |
Visualization of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[5] It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[6]
Principle of Solubility Determination
Qualitative solubility tests involve observing whether a compound dissolves in a particular solvent.[7] By testing solubility in a range of solvents with different polarities and pH, one can infer the structural features and functional groups of the compound.[8]
Experimental Protocol for Qualitative Solubility Determination
This protocol describes a systematic approach to determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Micro spatula
-
Vortex mixer (optional)
-
Solvents:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Diethyl ether (Et₂O) or another non-polar organic solvent
-
Ethanol (EtOH) or another polar organic solvent
-
Procedure:
-
General Procedure for Each Solvent:
-
Add approximately 2-3 mg of this compound to a small test tube.
-
Add 0.1 mL of the chosen solvent to the test tube.
-
Gently shake or vortex the test tube for 1-2 minutes.[8]
-
Observe if the solid dissolves completely. If it dissolves, the compound is considered "soluble." If any solid remains, it is "insoluble."
-
-
Systematic Testing Approach:
-
Step 1: Water Solubility: Begin by testing the solubility in water. The presence of polar functional groups can lead to water solubility.[8]
-
Step 2: Aqueous Acid/Base Solubility:
-
If insoluble in water, test solubility in 5% HCl. Solubility in dilute acid suggests the presence of a basic functional group (like the quinoline nitrogen).
-
If insoluble in water, test solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions indicates the presence of an acidic functional group.[8]
-
-
Step 3: Organic Solvent Solubility: Test the solubility in a polar organic solvent (e.g., ethanol) and a non-polar organic solvent (e.g., diethyl ether). Most organic compounds are soluble in at least one organic solvent.
-
Data Presentation
The results of the qualitative solubility tests should be summarized in a table.
| Solvent | Polarity | Observation (Soluble/Insoluble) | Inference |
| Water (H₂O) | Polar | Presence of polar functional groups | |
| 5% HCl | Aqueous Acid | Presence of a basic functional group | |
| 5% NaOH | Aqueous Base | Presence of an acidic functional group | |
| Ethanol (EtOH) | Polar Organic | ||
| Diethyl Ether (Et₂O) | Non-polar Organic |
Visualization of Solubility Testing Workflow
Caption: Systematic Workflow for Solubility Testing.
Conclusion
The determination of melting point and solubility are indispensable preliminary steps in the characterization of any novel compound, including this compound. The protocols detailed in this guide represent standard, robust methodologies that provide reliable and reproducible data. While specific experimental values for this compound require laboratory investigation, the frameworks provided herein offer a clear path for researchers to obtain this critical information, thereby facilitating further research and development in their respective fields.
References
An In-depth Technical Guide on the Potential Therapeutic Applications of Methyl quinoline-7-carboxylate
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] From the historical antimalarial quinine to modern anticancer agents, the quinoline nucleus offers a versatile framework for drug design.[2] A particularly intriguing subset of this family is the quinoline carboxylates, which have demonstrated a wide array of pharmacological activities.[3][4] This guide delves into the prospective therapeutic applications of a specific, yet underexplored derivative: Methyl quinoline-7-carboxylate. While direct extensive research on this particular molecule is nascent, a comprehensive analysis of its structural analogs and the broader class of quinoline derivatives allows us to project its potential with a high degree of scientific confidence. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a roadmap for exploring the therapeutic landscape of this compound.
Synthesis and Physicochemical Profile of this compound
A plausible and efficient synthesis of this compound can be achieved through a multi-step process, commencing with the well-established Doebner-von Miller reaction to construct the quinoline core, followed by esterification.[5]
Proposed Synthetic Pathway:
A likely synthetic route would involve the reaction of an appropriate aniline derivative with an α,β-unsaturated carbonyl compound to form the quinoline ring, followed by oxidation and subsequent esterification to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [6] |
| Molecular Weight | 187.19 g/mol | [7] |
| XlogP (predicted) | 2.1 | [6] |
| Monoisotopic Mass | 187.06332 Da | [6] |
Potential Therapeutic Applications: A Prospective Analysis
Based on the extensive literature on quinoline derivatives, we can hypothesize several promising therapeutic avenues for this compound.
Anticancer Activity
Quinoline-based compounds have shown significant potential as anticancer agents, with some derivatives exhibiting selective cytotoxicity against various cancer cell lines, including breast, colon, and cervical cancers.[3][5][8]
Hypothesized Mechanism of Action: The anticancer effects of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate key signaling pathways involved in cell proliferation and apoptosis.[5][9] The planar nature of the quinoline ring is well-suited for DNA intercalation, while various substituents can influence interactions with specific enzyme active sites.
Proposed Experimental Workflow for Anticancer Screening:
Caption: A stepwise workflow for evaluating the anticancer potential.
Detailed Protocol: MTT Assay for Cytotoxicity Screening [10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Include a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Properties
Several quinoline derivatives have demonstrated notable anti-inflammatory effects.[3][7] This suggests that this compound could be a candidate for the development of novel anti-inflammatory drugs.
Hypothesized Mechanism of Action: The anti-inflammatory activity of quinolines may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory signaling pathways such as NF-κB.
Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay [3]
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide Measurement: After 24 hours, measure the production of nitric oxide (a key inflammatory mediator) in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Data Analysis: Determine the ability of the compound to reduce the production of inflammatory mediators.
Antimicrobial and Antiparasitic Potential
The quinoline scaffold is famously present in antimalarial drugs like chloroquine and quinine.[1][11] This historical success, coupled with the broad-spectrum antimicrobial activity of many quinoline derivatives, makes this a promising area of investigation.[2]
Hypothesized Mechanism of Action: The antimicrobial action of quinolines can vary. In malaria parasites, they are thought to interfere with heme detoxification. In bacteria, they may inhibit DNA gyrase or other essential enzymes.
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Prepare standardized inoculums of bacterial or fungal strains.
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microorganism.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Enzyme Inhibition
Recent studies have identified quinoline carboxylic acid derivatives as potent inhibitors of various enzymes, including diacylglycerol acyltransferase 1 (DGAT1), P2X7 receptor, and sirtuin 3 (SIRT3).[9][12][13] This suggests that this compound could be a valuable scaffold for developing novel enzyme inhibitors.
Hypothesized Mechanism of Action: The quinoline ring can act as a scaffold to position functional groups that interact with the active site of an enzyme. The carboxylate or ester group can form key hydrogen bonds or other interactions with amino acid residues.
Proposed Experimental Protocol: General Enzyme Inhibition Assay [10]
-
Reagents: Prepare the purified target enzyme, its substrate, and a suitable buffer system.
-
Reaction Mixture: In a microplate well, combine the enzyme, buffer, and various concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate. The detection method will depend on the specific enzyme (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of quinoline derivatives is highly dependent on their substitution patterns.[4] For this compound, the following structural features are of particular interest:
-
The Methyl Ester: Compared to the free carboxylic acid, the methyl ester group increases lipophilicity, which may enhance cell membrane permeability and alter the pharmacokinetic profile. However, it may also reduce the ability to form certain hydrogen bonds with biological targets.[10] In some cases, the ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.
-
The 7-Position: The position of the substituent on the quinoline ring is crucial. The 7-position is electronically distinct from other positions and substitution at this site can significantly impact biological activity.
Future Research Directions and Conclusion
The therapeutic potential of this compound remains largely untapped. This guide provides a scientifically grounded framework for its systematic investigation. The proposed experimental workflows offer a clear path to elucidating its biological activities and mechanisms of action.
Logical Flow for Future Research:
Caption: A logical progression for the development of this compound.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. 7-Methylquinoline-8-carboxylic acid [myskinrecipes.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl Quinoline-7-Carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Methyl quinoline-7-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis strategies, physicochemical properties, and potential applications, with a particular focus on its relevance in medicinal chemistry.
Chemical Identity and Nomenclature
This compound is a substituted quinoline, a class of heterocyclic aromatic organic compounds. The definitive identification of this molecule is crucial for accurate research and documentation.
IUPAC Name and CAS Number
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]
It is important to distinguish this compound from its isomers and related derivatives, which do have unique CAS numbers:
| Compound Name | CAS Number |
| Methyl isoquinoline-7-carboxylate | 178262-31-2[3] |
| Methyl quinoline-2-carboxylate | 19575-07-6[4] |
| Methyl quinoline-6-carboxylate | 38896-30-9[5] |
| Methyl 8-hydroxyquinoline-7-carboxylate | 73776-20-2[6] |
Molecular Structure and Properties
The structural and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C11H9NO2 | [2] |
| Molecular Weight | 187.19 g/mol | [4][5] |
| InChI | InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | [2] |
| InChIKey | ZTZCGCCFJZVRTO-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)C1=CC2=C(C=CC=N2)C=C1 | [2] |
Synthesis of the Quinoline Core
The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. The choice of a specific synthetic pathway depends on the desired substitution pattern and the availability of starting materials.
Classical Quinoline Syntheses
Several classical methods can be adapted for the synthesis of quinoline-7-carboxylic acid, the precursor to this compound. These include:
-
Skraup Synthesis: This reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[7] For the synthesis of a 7-substituted quinoline, a meta-substituted aniline would be the logical starting material.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[7]
-
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone.[7]
-
Friedländer Synthesis: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]
The following diagram illustrates a generalized workflow for the synthesis of a quinoline derivative, which can be adapted for the target molecule.
Esterification of Quinoline-7-carboxylic Acid
Once quinoline-7-carboxylic acid is synthesized, the final step is a standard esterification reaction.
Protocol: Fischer Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve quinoline-7-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the crude product by column chromatography on silica gel.
Potential Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[8] The carboxylic acid and ester functionalities play a significant role in the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]
Anticancer and Anti-inflammatory Properties
Quinoline derivatives have been extensively investigated for their potential as anticancer and anti-inflammatory agents.[8][10] The planar quinoline ring system can intercalate with DNA, and various substituents can modulate this interaction and confer selectivity for cancer cells. Furthermore, certain quinoline-carboxylic acids have demonstrated significant anti-inflammatory activity.[10]
Role of the Carboxylate Group
The carboxylic ester in this compound can act as a prodrug. In vivo, esterases can hydrolyze the methyl ester to the corresponding carboxylic acid, which may be the active form of the molecule. This strategy is often employed to improve the oral bioavailability of a drug.
The following diagram illustrates the potential role of this compound as a prodrug.
References
- 1. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 7-methylquinoline-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. Methyl isoquinoline-7-carboxylate | 178262-31-2 [sigmaaldrich.com]
- 4. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl 8-hydroxyquinoline-7-carboxylate | CAS#:73776-20-2 | Chemsrc [chemsrc.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Synthesis of Methyl quinoline-7-carboxylate
Abstract
This document provides a comprehensive, field-proven guide for the laboratory synthesis of Methyl quinoline-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The protocol is structured as a two-part synthesis strategy, beginning with the formation of the quinoline core to yield Quinoline-7-carboxylic acid via the Skraup synthesis, followed by a classic Fischer esterification to produce the target methyl ester. This guide emphasizes the causal relationships behind procedural choices, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis. Detailed, step-by-step methodologies, reaction mechanisms, and characterization data are presented.
Introduction and Synthesis Strategy
This compound is a valuable intermediate whose quinoline scaffold is a core component of numerous pharmaceuticals, including antimalarial and antibacterial agents. Its functionalized structure makes it an ideal precursor for the development of novel bioactive compounds.
The synthesis protocol detailed herein is a robust two-step process designed for clarity and high yield.
-
Part 1: Skraup Synthesis of Quinoline-7-carboxylic acid. This classic reaction constructs the quinoline ring system from 4-aminobenzoic acid. This starting material is strategically chosen as it already contains the carboxylic acid moiety at the desired position, simplifying the overall process.
-
Part 2: Fischer Esterification. The synthesized carboxylic acid is then converted to its corresponding methyl ester using methanol under acidic catalysis. This is an efficient and atom-economical method for ester formation.[1][2]
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Quinoline-7-carboxylic acid via Skraup Reaction
The Skraup synthesis is a powerful method for constructing the quinoline ring. It involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[3][4]
Causality and Mechanism
The reaction proceeds through several key stages:
-
Dehydration of Glycerol: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5]
-
Michael Addition: The amino group of 4-aminobenzoic acid acts as a nucleophile and adds to the acrolein intermediate in a conjugate (Michael) addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline derivative.
-
Oxidation: An oxidizing agent, such as the nitrobenzene corresponding to the aniline or arsenic pentoxide, is used to aromatize the dihydroquinoline intermediate to the final quinoline product.[6] The reaction is known to be highly exothermic, and the inclusion of a moderator like ferrous sulfate (FeSO₄) is crucial for controlling the reaction rate.[7]
Caption: Simplified mechanism of the Skraup Synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 27.4 g | 0.20 |
| Glycerol (anhydrous) | C₃H₈O₃ | 92.09 | 55.2 g (43.8 mL) | 0.60 |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 24.6 g (20.5 mL) | 0.20 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 100 mL | ~1.84 |
| Ferrous sulfate heptahydrate | FeSO₄·7H₂O | 278.01 | 5.0 g | 0.018 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
Procedure
-
Setup: Assemble a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel in a fume hood.
-
Initial Mixture: To the flask, add 4-aminobenzoic acid (27.4 g), nitrobenzene (24.6 g), ferrous sulfate heptahydrate (5.0 g), and anhydrous glycerol (55.2 g).
-
Acid Addition: Begin stirring the mixture. Slowly and carefully add concentrated sulfuric acid (100 mL) through the dropping funnel over 30-45 minutes. The mixture will become hot. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Heating: Once the acid addition is complete, heat the mixture to 130-140°C using a heating mantle. Maintain this temperature for 3-4 hours. The reaction is vigorous and should be monitored closely.[8]
-
Work-up: Allow the mixture to cool to below 100°C. Cautiously, dilute the mixture with 500 mL of water.
-
Removal of Oxidant: Transfer the mixture to a larger flask suitable for steam distillation. Steam distill the mixture to remove any unreacted nitrobenzene.
-
Purification: After cooling, make the residual solution alkaline by the slow addition of concentrated NaOH solution until precipitation of the crude product is complete. Filter the solid product.
-
Acid-Base Purification: Redissolve the crude solid in dilute hydrochloric acid. Treat with activated charcoal to decolorize, and filter. Re-precipitate the Quinoline-7-carboxylic acid by adjusting the pH to its isoelectric point (approx. pH 4-5) with dilute NaOH.
-
Final Steps: Filter the purified solid, wash with cold water, and dry under vacuum. The expected yield is typically moderate due to the harsh reaction conditions.
Part 2: Synthesis of this compound via Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9][10] To achieve a high yield, the equilibrium is shifted towards the product by using a large excess of the alcohol (methanol), which also serves as the solvent.[11]
Causality and Mechanism
-
Protonation: The catalytic sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[12]
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.[1]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Quinoline-7-carboxylic acid | C₁₀H₇NO₂ | 173.17 | 17.3 g | 0.10 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 250 mL | ~6.18 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5 mL | ~0.09 |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure
-
Setup: In a 500-mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Quinoline-7-carboxylic acid (17.3 g) and anhydrous methanol (250 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (5 mL) to the suspension.[13]
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate (200 mL). Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the remaining acid. CAUTION: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Washing: Wash the organic layer with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.
Characterization of Final Product
The identity and purity of the synthesized this compound (MW: 187.19 g/mol ) should be confirmed using standard analytical techniques.[14]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl ester protons (~4.0 ppm), and a series of doublets and doublets of doublets in the aromatic region (7.4 - 9.0 ppm) characteristic of the quinoline ring system.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals include the ester carbonyl (~166 ppm), the methyl carbon (~52 ppm), and aromatic carbons in the range of 120-150 ppm.
-
Mass Spectrometry (ESI+): A prominent peak at m/z = 188.07 [M+H]⁺ would confirm the molecular weight.
-
Infrared (IR) Spectroscopy: Key stretches would include a strong C=O absorption for the ester at ~1720 cm⁻¹ and C=N/C=C stretches in the 1600-1450 cm⁻¹ region.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. iipseries.org [iipseries.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Methyl Quinoline-7-carboxylate in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Untapped Potential of the 7-Substituted Carboxylate Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility as a pharmacophore.[1] This privileged scaffold is present in a wide array of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline nucleus plays a pivotal role in defining the pharmacological profile of the resulting derivatives. While much attention has been focused on positions 2, 3, and 4 of the quinoline ring, the 7-position offers a unique vector for chemical modification, leading to novel structure-activity relationships (SAR).
This document provides an in-depth guide to the utility of Methyl quinoline-7-carboxylate as a key intermediate in the synthesis of novel therapeutic agents. While direct biological data on this specific ester may be limited, its strategic importance lies in its role as a versatile building block for accessing a diverse range of quinoline-7-carboxamides and other derivatives with significant therapeutic potential. We will explore the synthesis of this intermediate, its subsequent elaboration into biologically active compounds, and the protocols for evaluating their efficacy.
This compound: A Key Intermediate for Drug Discovery
In the multi-step synthesis of complex drug candidates, the protection and activation of functional groups are paramount. Carboxylic acids are frequently converted to their methyl esters, such as this compound, for several strategic reasons:
-
Improved Solubility and Handling: The methyl ester is generally more soluble in organic solvents than the corresponding carboxylic acid, facilitating purification by chromatography.
-
Protection of the Carboxylic Acid: The ester group protects the carboxylic acid from unwanted side reactions during subsequent synthetic transformations on other parts of the quinoline scaffold.
-
Activation for Amide Bond Formation: The methyl ester can be readily converted to the corresponding carboxylic acid by hydrolysis under basic or acidic conditions. The resulting carboxylic acid can then be activated for amide bond formation with a wide variety of amines, a common strategy in the synthesis of bioactive molecules.
The following sections will detail a representative synthetic protocol for obtaining this compound and its subsequent use in the generation of a library of quinoline-7-carboxamide derivatives for biological screening.
Synthetic Protocol: Synthesis of this compound
This protocol outlines a plausible two-step synthesis of this compound, commencing with the Gould-Jacobs reaction to construct the quinoline core, followed by esterification.
Part 1: Synthesis of 4-Hydroxyquinoline-7-carboxylic acid
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-aminobenzoic acid (13.7 g, 0.1 mol) and diphenyl ether (100 mL).
-
Heating: Heat the mixture to 100°C with stirring to dissolve the 3-aminobenzoic acid.
-
Addition of Diethyl (ethoxymethylene)malonate: From the dropping funnel, add diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol) dropwise over 30 minutes.
-
Cyclization: After the addition is complete, slowly raise the temperature of the reaction mixture to 250°C and maintain it at this temperature for 2 hours. Ethanol will be distilled off during this period.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether.
-
Isolation and Washing: Filter the solid precipitate and wash it thoroughly with petroleum ether to remove the diphenyl ether.
-
Purification: Recrystallize the crude product from ethanol to yield pure 4-hydroxyquinoline-7-carboxylic acid.
Part 2: Esterification to this compound
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 4-hydroxyquinoline-7-carboxylic acid (18.9 g, 0.1 mol) in methanol (50 mL).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) dropwise with cooling in an ice bath.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL). Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 4-hydroxyquinoline-7-carboxylate.
-
Further Modification (if necessary): Depending on the desired final product, the 4-hydroxy group may need to be removed or modified in subsequent steps.
Application in Anticancer Drug Discovery: A Workflow
Derivatives of the quinoline-7-carboxylic acid scaffold have shown promise as anticancer agents. The following workflow illustrates the progression from the synthesis of this compound to the identification of a lead compound.
Caption: Synthetic and screening workflow for the development of anticancer agents from this compound.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of newly synthesized quinoline-7-carboxamide derivatives against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) and a positive control (e.g., doxorubicin) in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each compound using a dose-response curve.
Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
While direct data for this compound is sparse, the biological activities of its derivatives provide valuable insights into its potential applications.
| Compound Class | Therapeutic Area | Key Findings | Reference |
| 7-(substituted-pyrrolidinyl)-quinoline carboxylic acids | Antibacterial | Potent activity against Gram-positive and Gram-negative bacteria. | US5633262A |
| 7-substituted 4-hydroxyquinoline-3-carboxylic acids | Anticancer | Inhibition of cellular respiration. | [3] |
| 6,7-dialkoxy-4-hydroxyquinoline-3-carboxylates | Coccidiostat | Prevention of coccidiosis in poultry. | US3485845A |
| Quinoline-4-carboxylic acid derivatives | Anticancer | Selective cytotoxicity against various cancer cell lines. | [4] |
These examples underscore the importance of the 7-position on the quinoline scaffold for biological activity. The carboxylate at this position, readily accessible from this compound, serves as a crucial handle for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Certain quinoline carboxylic acid derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, making DHODH an attractive target for anticancer drug development.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by a quinoline-7-carboxylate derivative targeting DHODH.
Conclusion
This compound is a valuable and versatile intermediate for medicinal chemists. While not a biologically active agent in itself, it provides a strategic entry point for the synthesis of a wide range of quinoline-7-carboxylic acid derivatives. The demonstrated anticancer, antibacterial, and coccidiostatic activities of compounds bearing the quinoline-7-carboxylate scaffold highlight the significant potential of this chemical space for the discovery of novel therapeutics. The protocols and workflows presented herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their discovery programs.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Topic: Experimental Setup for Reactions Involving Methyl Quinoline-7-carboxylate
An Application Note and Protocol Guide for Researchers
Introduction: The Versatility of the Quinoline-7-Carboxylate Scaffold
Methyl quinoline-7-carboxylate is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a privileged scaffold found in numerous biologically active compounds, including antimalarial, antidiabetic, and anti-inflammatory agents.[1] The methyl ester at the 7-position serves as a versatile chemical handle, allowing for a variety of synthetic transformations to generate libraries of novel compounds for drug discovery and to create functionalized materials.
This guide provides an in-depth examination of key reactions involving this compound. It moves beyond simple procedural lists to explain the underlying principles and rationale for experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific synthetic goals. We will cover functional group interconversions of the ester moiety—hydrolysis, amidation, and reduction—as well as advanced carbon-carbon bond-forming reactions on the quinoline ring.
Critical Safety & Handling Protocols
While a specific safety data sheet for this compound is not universally available, data from quinoline and its derivatives necessitate stringent safety protocols.[2][3] The quinoline scaffold can be harmful if swallowed, toxic in contact with skin, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and chemical-resistant gloves.[2][4] Handling should be performed within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[4]
-
Handling: Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory area.
-
Spill & Disposal: In case of a spill, evacuate the area. Collect spilled material with an inert absorbent and place it in a suitable, closed container for disposal.[4] Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
Ingestion: Rinse mouth and drink two glasses of water at most. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]
-
Reaction Workflows: Transforming the Ester Group
The methyl ester of this compound is a gateway to several fundamental functional groups. The following protocols detail the conversion to the corresponding carboxylic acid, amide, and primary alcohol.
Workflow Overview
Caption: Key transformations of the methyl ester group.
Protocol: Hydrolysis to Quinoline-7-carboxylic acid
Principle: Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is subsequently protonated with acid to give the carboxylic acid. This is a robust and high-yielding transformation. While acidic hydrolysis is also possible, basic conditions are often preferred to avoid potential side reactions on the acid-sensitive quinoline ring.[5]
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv.) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).
-
Reaction: Add a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 equiv.).[6]
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3.[6] A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield Quinoline-7-carboxylic acid.
| Parameter | Condition | Rationale |
| Reagents | NaOH or KOH | Strong base to effectively hydrolyze the ester. |
| Solvent | Methanol/Water | Co-solvent system to ensure solubility of both the organic ester and the inorganic base. |
| Temperature | 60-80 °C (Reflux) | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Workup | Acidification (HCl) | Protonates the carboxylate salt to precipitate the neutral carboxylic acid product.[7] |
| Typical Yield | >85% | Saponification is generally a very efficient reaction.[6] |
Protocol: Amidation via the Carboxylic Acid
Principle: The most reliable method for forming amides from this compound is a two-step process: hydrolysis to the carboxylic acid (Protocol 2.1), followed by coupling with a desired amine using a peptide coupling agent. This approach is highly versatile and avoids the harsh conditions that can be required for direct aminolysis of the ester. Coupling agents like HBTU or EDCI activate the carboxylic acid to facilitate nucleophilic attack by the amine.[8][9]
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Quinoline-7-carboxylic acid (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and a coupling agent such as HBTU (1.1 equiv.) or EDCI (1.2 equiv.).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base: Add an organic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) (2.0-3.0 equiv.), to neutralize the ammonium salts formed and facilitate the reaction.[9]
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
| Parameter | Condition | Rationale |
| Reagents | EDCI or HBTU, DIPEA | Standard peptide coupling reagents that efficiently activate the carboxylic acid for amidation under mild conditions.[9][10] |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of the activated acid with atmospheric moisture. |
| Temperature | Room Temperature | Sufficient for most amide couplings, preserving sensitive functional groups. |
| Workup | Aqueous Washes | Removes the coupling agent byproducts and excess base. |
| Typical Yield | 60-95% | Highly dependent on the amine substrate used. |
Note on Direct Aminolysis: Direct reaction of esters with amines to form amides often requires high temperatures or specific catalysts and is generally less efficient than the two-step coupling method.[11]
Protocol: Reduction to (Quinolin-7-yl)methanol
Principle: Esters can be reduced to primary alcohols using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution where a hydride ion replaces the methoxy group, forming an intermediate aldehyde which is immediately further reduced to the alcohol.[12] An excess of the reducing agent is required.[13]
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 equiv.) in an anhydrous ether solvent such as Tetrahydrofuran (THF) or Diethyl ether.
-
Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is critical for safety and results in the formation of a granular precipitate that is easy to filter.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, filterable solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
| Parameter | Condition | Rationale |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent capable of reducing esters to primary alcohols.[14] |
| Solvent | Anhydrous THF or Et₂O | Aprotic and unreactive towards LiAlH₄. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction; warming to room temperature ensures completion. |
| Workup | Fieser Workup | A standardized and safe method for quenching LiAlH₄ reactions, yielding easily filterable aluminum salts. |
| Typical Yield | 70-90% | LiAlH₄ reductions are generally very efficient. |
Advanced Protocols: C-C Bond Formation on the Quinoline Ring
To perform cross-coupling reactions like the Suzuki, Sonogashira, or Heck reaction, a leaving group (typically a halide like Br or I) must be present on the quinoline ring. While this compound itself is unreactive, a halogenated precursor (e.g., Methyl 2-bromoquinoline-7-carboxylate) would be the appropriate substrate. The following protocols are generalized for such a halo-quinoline carboxylate.
Protocol: Suzuki Cross-Coupling
Principle: The Suzuki reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.[15] It is widely used to form aryl-aryl or aryl-vinyl bonds under relatively mild conditions. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[16]
Caption: Simplified catalytic cycle for the Suzuki reaction.
Methodology:
-
Setup: In a Schlenk flask, combine the halo-quinoline carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Common palladium catalysts for cross-coupling.[17] |
| Boron Source | Arylboronic acid | Stable, commercially available, and effective coupling partners.[15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to facilitate the transmetalation step.[16] |
| Solvent | Dioxane/Water, Toluene/Water | Degassed to remove oxygen, which can deactivate the Pd(0) catalyst. |
| Typical Yield | 50-90% | Highly dependent on substrates and reaction conditions. |
Protocol: Sonogashira Cross-Coupling
Principle: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[18] This reaction is the most common method for synthesizing aryl-alkynes. The mechanism involves separate but interconnected palladium and copper catalytic cycles.[19]
Methodology:
-
Setup: To a Schlenk flask, add the halo-quinoline carboxylate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent & Reagents: Dissolve the solids in a degassed solvent such as THF or 1,4-dioxane. Add a degassed amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent. Add the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C for 2-12 hours. The reaction is often rapid.
-
Workup: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst and ammonium salts, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂, CuI | The dual-catalyst system is the hallmark of the Sonogashira reaction.[20] |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and often as the solvent.[21] |
| Temperature | Room Temp to 60 °C | Conditions are generally milder than for Suzuki or Heck couplings.[18] |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling). |
| Typical Yield | 65-95% | Usually a very efficient and high-yielding reaction. |
Analytical Characterization
Confirming the successful synthesis and purity of this compound derivatives is essential. A combination of the following analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product by analyzing chemical shifts, integration, and coupling patterns.[22]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the synthesized compound.[22]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence or transformation of key functional groups, such as the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a carboxylic acid O-H stretch (~3000 cm⁻¹) or an amide N-H stretch (~3300 cm⁻¹).[23]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[24]
By employing these detailed protocols and understanding the principles behind them, researchers can effectively utilize this compound as a versatile starting material for the synthesis of novel and complex molecules.
References
- 1. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]
- 2. actylislab.com [actylislab.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. data.epo.org [data.epo.org]
- 6. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 13. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Quinoline-7-carboxylate in Antimicrobial Drug Discovery
Introduction: The Quinoline Scaffold in Antimicrobial Research
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, and, most notably, antimicrobial properties.[1][2] The advent of nalidixic acid in 1962, the first quinolone antibiotic, marked a significant milestone in the fight against bacterial infections.[1] Since then, the evolution of fluoroquinolones, such as ciprofloxacin and levofloxacin, has solidified the importance of the quinoline core in antibacterial drug development. These agents primarily exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1][2]
The emergence of widespread antimicrobial resistance, however, necessitates the continuous exploration of novel chemical entities.[1] Modifications of the quinoline scaffold offer a promising avenue for the development of new antimicrobial agents that can circumvent existing resistance mechanisms. The position and nature of substituents on the quinoline ring are critical determinants of antimicrobial potency and spectrum.[1][2] This document provides detailed application notes and protocols for the investigation of methyl quinoline-7-carboxylate, a representative of a class of quinoline derivatives that holds potential in the discovery of new antimicrobial drugs. While specific antimicrobial data for this compound is not extensively published, the following protocols provide a robust framework for its synthesis, characterization, and evaluation, using illustrative data from closely related quinoline compounds to guide the researcher.
Synthesis and Characterization of this compound
The synthesis of this compound can be approached through various established methods for quinoline ring formation followed by esterification. A common strategy involves the Skraup-Doebner-von Miller reaction or similar cyclization reactions to construct the quinoline core, followed by functional group manipulations to introduce the carboxylate at the 7-position and subsequent esterification.[3]
Illustrative Synthesis Pathway:
A plausible synthetic route involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound to form the quinoline ring system. For instance, a substituted aminobenzoic acid can be cyclized to form a quinoline-7-carboxylic acid, which is then esterified to the methyl ester.
Caption: Illustrative synthesis workflow for this compound.
Protocol for Esterification of Quinoline-7-carboxylic acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve quinoline-7-carboxylic acid (1.0 eq) in anhydrous methanol (20 volumes).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Protocol 1: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro antimicrobial activity of a compound. This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Illustrative Data for Quinoline Derivatives:
| Compound Class | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Quinoline-carboxamides | 1.5 - 6.0 | >16 | >16 |
| N-methylbenzofuro[3,2-b]quinolines | 4 | >64 | ND |
| Quinolinequinones | 1.22 | >625 | 1.22 |
Note: Data is illustrative and sourced from studies on various quinoline derivatives to provide a representative range of expected activities.[1][2][4][5] ND = Not Determined.
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of a potential antimicrobial agent against mammalian cells to ensure its selectivity for microbial targets. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Mechanistic Study (DNA Gyrase Inhibition Assay)
For quinoline derivatives, a primary mechanism of action is the inhibition of bacterial DNA gyrase. This can be assessed using a DNA supercoiling assay.
Caption: Workflow for DNA gyrase inhibition assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and DNA gyrase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., ciprofloxacin) and a no-inhibitor control.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial assessment of this compound as a potential antimicrobial agent. By systematically evaluating its synthesis, antimicrobial spectrum, cytotoxicity, and mechanism of action, researchers can gain valuable insights into its therapeutic potential. The illustrative data from related quinoline derivatives suggest that this class of compounds can exhibit potent and selective antimicrobial activity. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at various positions of the quinoline ring and the ester group, will be crucial for optimizing the antimicrobial profile of this scaffold. The ultimate goal is to develop novel quinoline-based therapeutics that can effectively combat the growing threat of antimicrobial resistance.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-Carboxylic Acid
Introduction: The Significance of Quinoline-2-Carboxylic Acid and the Role of NMR
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a pivotal heterocyclic compound. It serves as a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] For researchers and professionals in drug development, the precise structural confirmation and purity assessment of this molecule and its analogues are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for achieving this, offering an unparalleled, non-destructive window into the molecular architecture.
This guide provides a comprehensive protocol for the NMR analysis of quinoline-2-carboxylic acid, moving beyond a simple list of steps to explain the underlying rationale for each experimental choice. We will cover everything from sample preparation to advanced 2D NMR techniques for unambiguous structural elucidation.
Part 1: Foundational Knowledge and Initial Characterization
Before delving into complex NMR experiments, a solid understanding of the molecule's properties and a well-executed initial characterization are essential. This section outlines the critical first steps.
Understanding the Analyte: Properties of Quinoline-2-Carboxylic Acid
A successful NMR analysis begins with a grasp of the analyte's physicochemical properties.
-
Structure: Quinoline-2-carboxylic acid consists of a quinoline ring system with a carboxylic acid group at the 2-position.
-
Solubility: It is soluble in dimethyl sulfoxide (DMSO), ethanol, and water (with sonication). This information is crucial for selecting the appropriate deuterated solvent for NMR.
-
Acidity: The carboxylic acid proton is acidic and its chemical shift in the NMR spectrum can be highly dependent on the solvent and concentration.
The First Look: 1D NMR Spectroscopy
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial, yet vital, spectroscopic fingerprint of the molecule.
-
Weighing the Sample: Accurately weigh 5-10 mg of quinoline-2-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often the preferred choice for carboxylic acids as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton. Other potential solvents include methanol-d₄ or chloroform-d (CDCl₃), though the acidic proton may exchange with deuterium in methanol-d₄ and become invisible.
-
Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional but Recommended): For highly accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used as a secondary reference.
Acquire standard ¹H and ¹³C NMR spectra. The expected chemical shifts are summarized in the tables below. It is important to note that these values can vary slightly based on solvent, concentration, and temperature.
Table 1: Typical ¹H NMR Spectral Data for Quinoline-2-Carboxylic Acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.30 | d | 8.6 |
| H-4 | 8.20 | d | 8.6 |
| H-5 | 8.15 | d | 8.4 |
| H-6 | 7.75 | t | 7.6 |
| H-7 | 7.90 | t | 7.8 |
| H-8 | 7.85 | d | 8.0 |
| COOH | 13.0-14.0 | br s | - |
d = doublet, t = triplet, br s = broad singlet
Table 2: Typical ¹³C NMR Spectral Data for Quinoline-2-Carboxylic Acid
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150.5 |
| C-3 | 122.0 |
| C-4 | 138.0 |
| C-4a | 128.5 |
| C-5 | 130.0 |
| C-6 | 128.0 |
| C-7 | 131.0 |
| C-8 | 129.5 |
| C-8a | 148.0 |
| COOH | 167.0 |
Part 2: Advanced Structural Elucidation with 2D NMR
While 1D NMR provides a foundational understanding, complex molecules often require two-dimensional (2D) NMR techniques for complete and unambiguous assignment of all proton and carbon signals.
The Logic of 2D NMR: A Workflow for Unambiguous Assignment
The following diagram illustrates a logical workflow for employing 2D NMR techniques in the structural elucidation of quinoline-2-carboxylic acid.
Caption: Logical workflow for 2D NMR-based structural elucidation.
COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds.[2]
-
Principle: It reveals correlations between protons that are J-coupled, providing direct evidence of neighboring protons.
-
Application for Quinoline-2-Carboxylic Acid: In the aromatic region, COSY correlations are expected between H-3 and H-4, H-5 and H-6, H-6 and H-7, and H-7 and H-8. This allows for the assignment of protons within the two separate ring systems.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[2]
-
Principle: This experiment provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.
-
Application for Quinoline-2-Carboxylic Acid: The HSQC spectrum will show correlations for each C-H pair: H-3 with C-3, H-4 with C-4, H-5 with C-5, H-6 with C-6, H-7 with C-7, and H-8 with C-8.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is crucial for piecing together the molecular framework by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons.
-
Principle: It reveals correlations between protons and carbons that are separated by two or three bonds, which is particularly useful for identifying quaternary (non-protonated) carbons.
-
Application for Quinoline-2-Carboxylic Acid: Key HMBC correlations would include:
-
H-3 to C-4a and C-2
-
H-4 to C-5 and C-8a
-
H-8 to C-4a and C-7
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Spatial Proximity
The NOESY experiment provides information about which protons are close to each other in space, regardless of whether they are connected through bonds.
-
Principle: It detects correlations between protons that are spatially close, arising from the Nuclear Overhauser Effect.
-
Application for Quinoline-2-Carboxylic Acid: For a planar molecule like quinoline-2-carboxylic acid, NOESY can confirm through-space proximities, such as between H-3 and H-4, and potentially between H-8 and the carboxylic acid proton.
Part 3: Quantitative Analysis (qNMR)
Beyond structural elucidation, NMR can be a powerful tool for quantitative analysis (qNMR), allowing for the determination of the concentration or purity of a sample.[3][4][5]
Principles of qNMR
The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, the absolute concentration or purity of the analyte can be determined without the need for calibration curves.[3][6]
Protocol for qNMR of Quinoline-2-Carboxylic Acid
-
Selection of an Internal Standard: Choose an internal standard that has a simple spectrum with at least one peak that does not overlap with any of the analyte's signals. Maleic acid or 1,4-dinitrobenzene are suitable options.
-
Precise Sample Preparation:
-
Accurately weigh a known amount of the internal standard.
-
Accurately weigh a known amount of the quinoline-2-carboxylic acid sample.
-
Dissolve both in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.
-
Transfer an aliquot to an NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved peak from the analyte and a peak from the internal standard.
-
Use the following formula to calculate the purity of the analyte:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: A Self-Validating Approach to NMR Analysis
This comprehensive guide provides a robust framework for the NMR spectroscopic analysis of quinoline-2-carboxylic acid. By following a logical progression from 1D NMR for initial characterization to a suite of 2D NMR experiments for unambiguous structural assignment, and finally to qNMR for purity assessment, researchers can have high confidence in their results. The causality-driven approach ensures that each step is understood and contributes to a self-validating system of analysis, which is paramount in research and drug development.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
Application Note: Methyl Quinoline-7-carboxylate as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its ability to mimic the adenine moiety of ATP allows it to effectively target the ATP-binding site of various protein kinases.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Methyl quinoline-7-carboxylate as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore the rationale behind its selection, detail key synthetic transformations, provide step-by-step protocols for the synthesis of a Pim-1 kinase inhibitor, and discuss the structure-activity relationship (SAR) principles that guide optimization.
Introduction: The Power of the Quinoline Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The quinoline ring system is particularly effective as a kinase inhibitor scaffold due to its structural features.[5] The nitrogen atom in the quinoline nucleus can act as a hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[6] The fused aromatic system allows for favorable π-π stacking interactions with aromatic residues in the active site.[6] This inherent "druggability" and synthetic accessibility have led to the development of numerous successful quinoline-based kinase inhibitors, including Bosutinib, Cabozantinib, and Lenvatinib.[7][8]
This compound is an ideal starting block for building novel kinase inhibitors. The quinoline core provides the essential ATP-competitive scaffold, while the methyl ester at the 7-position serves as a versatile chemical handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of amides. This strategy allows for the systematic exploration of the solvent-exposed region of the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy Overview
The overall strategy for utilizing this compound involves a two-stage process. First, the methyl ester is saponified to the more reactive carboxylic acid. Second, this acid is coupled with a variety of amines to generate a library of quinoline-7-carboxamides. These amides can then be evaluated for their inhibitory activity against target kinases.
Figure 1: General workflow for synthesizing kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: Saponification of this compound
Rationale: The conversion of the methyl ester to a carboxylic acid is a foundational step. Carboxylic acids are key intermediates for amide bond formation. Saponification using a base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a reliable and high-yielding method. LiOH is often preferred over NaOH or KOH due to the better solubility of lithium salts in some organic co-solvents and easier workup.
Materials:
-
This compound
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Rotary evaporator, magnetic stirrer, separation funnel, standard glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio, 10 mL per gram of starting material).
-
Addition of Base: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. A typical mobile phase is 50% EtOAc in hexanes. The product (acid) should have a lower Rf value than the starting ester.
-
Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF, MeOH).
-
Acidification: Re-dissolve the aqueous residue in water and cool the solution in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH reaches ~2-3. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Quinoline-7-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is >95% by NMR/LC-MS.
-
Self-Validation Checkpoint: Expected yield should be >90%. ¹H NMR should confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm).
-
Protocol 2: HATU-Mediated Amide Coupling
Rationale: This protocol describes the coupling of Quinoline-7-carboxylic acid with an amine to form the final carboxamide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).[9] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid and neutralize the generated acid.
Materials:
-
Quinoline-7-carboxylic acid (from Protocol 1)
-
Target amine (e.g., 3-aminophenol) (1.0-1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Quinoline-7-carboxylic acid (1.0 eq) and anhydrous DMF (5 mL per mmol of acid).
-
Reagent Addition: Add the target amine (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) sequentially.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice), water (twice), and brine (once).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-80% EtOAc in hexanes) to afford the desired quinoline-7-carboxamide.
-
Self-Validation Checkpoint: Expected yield is typically 60-90%. Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Case Study: Synthesis and Evaluation of a Pim-1 Kinase Inhibitor
Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation by phosphorylating substrates that regulate apoptosis, such as the pro-apoptotic protein Bad.[10] Overexpression of Pim-1 is linked to several cancers, making it an attractive therapeutic target.[11] Derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent Pim-1 inhibitors.[10][11] The 8-hydroxy group and the 7-carboxamide moiety are crucial pharmacophores that interact with key residues (Lys67 and Asp186) in the Pim-1 ATP-binding pocket.[10]
Figure 2: Simplified Pim-1 signaling pathway and the action of a quinoline-based inhibitor.
Structure-Activity Relationship (SAR) Data
Systematic modification of the amine coupled to the quinoline-7-carboxylic acid scaffold allows for the exploration of SAR. The following table presents representative data for a series of hypothetical 8-hydroxyquinoline-7-carboxamide analogs targeting Pim-1 kinase, based on published findings.[10]
| Compound ID | R-Group (Amine Component) | Pim-1 IC₅₀ (nM) |
| 1a | Phenyl | 150 |
| 1b | 3-Hydroxyphenyl | 45 |
| 1c | 3-Methoxyphenyl | 98 |
| 1d | 3-Aminophenyl | 35 |
| 1e | 4-Hydroxyphenyl | 210 |
Analysis of SAR:
-
Hydrogen Bonding is Key: The significant increase in potency for compounds 1b and 1d compared to 1a suggests that a hydrogen bond donor/acceptor at the meta-position of the phenyl ring forms a beneficial interaction within the active site.
-
Positional Importance: The drop in activity for the para-substituted analog 1e indicates that the geometry of this interaction is specific to the meta-position.
-
Steric/Electronic Effects: The reduced potency of the methoxy analog 1c compared to the hydroxyl analog 1b suggests that either the steric bulk of the methyl group is disfavored or the hydrogen bond donating ability of the hydroxyl group is critical for high-affinity binding.
Conclusion
This compound is a highly valuable and synthetically tractable starting material for the development of novel kinase inhibitors. Its core structure provides the necessary interactions for ATP-competitive binding, while the C-7 ester serves as a modifiable handle for optimizing pharmacological properties. The protocols detailed in this note provide a robust framework for synthesizing libraries of quinoline-7-carboxamides for screening and lead optimization. By combining these synthetic strategies with a rational, structure-based design approach, researchers can efficiently explore new chemical space and develop potent and selective kinase inhibitors for a range of therapeutic applications.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmphs.com [ijmphs.com]
Application and Synthesis of Methyl Quinoline-7-carboxylate in the Development of Novel Agrochemicals
Abstract
The quinoline scaffold is a cornerstone in the development of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. Within this class of compounds, quinoline carboxylic acids and their derivatives have demonstrated significant potential as herbicides and fungicides. This technical guide focuses on the utility of a key intermediate, methyl quinoline-7-carboxylate, in the synthesis of agrochemically active compounds. We provide a comprehensive overview of its synthesis, key reactions, and detailed protocols for its conversion into N-aryl quinoline-7-carboxamides, a class of compounds with recognized fungicidal potential. This guide is intended for researchers, chemists, and professionals in the agrochemical industry, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Quinoline Moiety in Agrochemicals
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal and agrochemical research. Its derivatives are known to exhibit a broad spectrum of biological activities. In agriculture, various quinoline-based compounds have been developed as effective agents for crop protection, including fungicides and herbicides.[1][2] The substitution pattern on the quinoline ring plays a crucial role in determining the type and potency of its biological activity.
This compound emerges as a versatile building block in this context. The ester functionality at the 7-position provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of extensive compound libraries for bioactivity screening. The primary synthetic route explored in this guide is the conversion of the methyl ester to a carboxamide, a functional group present in numerous active agrochemical compounds.[3][4]
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be achieved through several established methods for quinoline synthesis, followed by esterification. One common and effective approach is the Skraup-Doebner-von Miller reaction or related cyclization strategies, followed by esterification of the resulting carboxylic acid.
A plausible and scalable synthetic route is outlined below. This two-step process begins with the synthesis of quinoline-7-carboxylic acid, which is then esterified to yield the target methyl ester.
Experimental Workflow for this compound Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of Quinoline-7-carboxylic acid
This protocol is adapted from established Skraup reaction methodologies.
Materials:
-
m-Aminobenzoic acid
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (for work-up)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a flask containing m-aminobenzoic acid and glycerol while cooling in an ice bath.
-
Slowly add nitrobenzene to the mixture with continuous stirring.
-
Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into a large volume of water.
-
Neutralize the excess acid with a sodium hydroxide solution.
-
Remove the unreacted nitrobenzene by steam distillation.
-
Add ferrous sulfate to the reaction mixture to reduce any remaining nitrobenzene.
-
Filter the hot solution and acidify the filtrate with hydrochloric acid to precipitate the crude quinoline-7-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.
Protocol 2: Synthesis of this compound
Materials:
-
Quinoline-7-carboxylic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Suspend quinoline-7-carboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.
Application in Agrochemical Synthesis: N-Aryl Quinoline-7-carboxamides
The conversion of this compound to N-aryl quinoline-7-carboxamides is a key transformation for accessing a class of compounds with potential fungicidal properties. This is typically achieved through direct amidation with a substituted aniline.
Experimental Workflow for N-Aryl Quinoline-7-carboxamide Synthesis
Caption: Synthesis of a representative N-Aryl Quinoline-7-carboxamide.
Protocol 3: Synthesis of N-(4-chlorophenyl)quinoline-7-carboxamide
This protocol describes a general procedure for the amidation of this compound.
Materials:
-
This compound
-
4-chloroaniline
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
Procedure:
-
To a solution of 4-chloroaniline in anhydrous DMF, carefully add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chlorophenyl)quinoline-7-carboxamide.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals (indicative) |
| Quinoline-7-carboxylic acid | C₁₀H₇NO₂ | 173.17 | Aromatic protons, carboxylic acid proton |
| This compound | C₁₁H₉NO₂ | 187.19 | Aromatic protons, methyl singlet (~3.9 ppm) |
| N-(4-chlorophenyl)quinoline-7-carboxamide | C₁₆H₁₁ClN₂O | 282.73 | Aromatic protons, amide proton (broad singlet) |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The straightforward conversion of its ester functionality into carboxamides provides access to a chemical space rich in biologically active compounds. The protocols detailed in this guide offer robust and reproducible methods for the synthesis and derivatization of this key building block, enabling further research and development in the field of crop protection. The exploration of various substituted anilines in the amidation reaction can lead to the discovery of new quinoline-7-carboxamides with enhanced fungicidal or herbicidal properties.
References
Application Notes & Protocols: Strategic Functionalization of the Quinoline Ring in Methyl Quinoline-7-carboxylate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds.[1][2] This guide provides a comprehensive overview of synthetic strategies for the targeted functionalization of Methyl quinoline-7-carboxylate , a versatile intermediate for drug discovery and development. We will explore advanced methodologies, including direct C-H activation and palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and strategies for achieving regioselectivity are elucidated to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in numerous natural products, pharmaceuticals, and functional materials.[1][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial (e.g., quinine, chloroquine), anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), and anti-HIV properties.[2] The ability to precisely modify the quinoline ring at its various positions is paramount, as the nature and location of substituents critically influence the molecule's biological activity and physicochemical properties.[4][5]
This compound serves as an excellent starting point for generating diverse chemical libraries. The ester moiety at the 7-position not only provides a handle for further derivatization (e.g., amidation) but also electronically influences the reactivity of the entire ring system, presenting unique challenges and opportunities for regioselective functionalization. This document details robust protocols for manipulating this key intermediate.
Part I: Synthesis of the Core Scaffold: this compound
Before functionalization, a reliable synthesis of the starting material is required. While various named reactions exist for quinoline synthesis, the Skraup-Doebner-Von Miller and related syntheses are highly effective.[6][7] A plausible and efficient route to this compound involves the reaction of methyl 4-aminobenzoate with glycerol in the presence of an acid catalyst and an oxidizing agent.
Protocol 1: Synthesis via Skraup-Type Reaction
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
Methyl 4-aminobenzoate
-
Glycerol
-
Sulfuric acid (98%)
-
Sodium m-nitrobenzenesulfonate (oxidizing agent)
-
Iron(II) sulfate (optional, to moderate reaction)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, carefully add methyl 4-aminobenzoate (1.0 eq), glycerol (2.0 eq), and sodium m-nitrobenzenesulfonate (1.3 eq).[8]
-
Slowly and with vigorous stirring, add concentrated sulfuric acid (2.5 eq) to the mixture. The addition is highly exothermic and should be done in an ice bath.
-
Heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Part II: Direct C-H Functionalization: An Atom-Economical Approach
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic compounds without the need for pre-functionalized starting materials, offering a more atom- and step-economical synthesis.[1][9] For this compound, the electronic properties of both the pyridine and benzene rings, along with the directing-group potential of the nitrogen atom, guide the regioselectivity.
C2-Position Functionalization
The C2 position of the quinoline ring is electronically deficient and a common site for nucleophilic attack or metal-catalyzed functionalization, often facilitated by conversion to the corresponding N-oxide to enhance reactivity.[1][10]
Protocol 2: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide
Rationale: The N-oxide enhances the electrophilicity of the C2 position and acts as an internal directing group. Palladium acetate is a common and effective catalyst for this transformation.[11]
Materials:
-
This compound N-oxide (prepared by treating the quinoline with m-CPBA)
-
Aryl Bromide (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
(2-Biphenyl)di-tert-butylphosphine (Johnphos, 10 mol%) or similar bulky ligand
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene or DMF (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), the phosphine ligand (0.10 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the C2-arylated product.[12]
Part III: Functionalization via Halogenated Intermediates
A classic and highly versatile strategy involves the initial halogenation of the quinoline ring, followed by transition metal-catalyzed cross-coupling reactions. This two-step process allows for the introduction of a wide variety of carbon, nitrogen, and oxygen nucleophiles.
Regioselective Halogenation
The position of electrophilic halogenation is directed by the existing substituents. For 8-substituted quinolines, metal-free protocols have been developed that favor halogenation at the C5 position.[13][14] The electron-withdrawing ester at C7 will deactivate the benzene ring, but halogenation can still be achieved under forcing conditions or with specific reagents.
Protocol 3: Metal-Free C5-Bromination
Rationale: Trihaloisocyanuric acids are atom-economical and effective halogen sources for the regioselective halogenation of certain quinolines under mild, metal-free conditions.[13] While the C7-ester's influence needs to be considered, this method provides a strong starting point for remote C-H halogenation.
Materials:
-
This compound (1.0 eq)
-
Tribromoisocyanuric acid (TBCA, 0.36 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DCM (10 mL).
-
Add TBCA (0.36 mmol) to the solution in one portion.
-
Stir the reaction at room temperature under air for 4-8 hours.
-
Monitor the reaction for the consumption of the starting material. The byproduct, cyanuric acid, will precipitate out of the solution.
-
Upon completion, filter the reaction mixture to remove the cyanuric acid.
-
Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography to isolate the C5-bromo-quinoline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
With a halogenated quinoline in hand, a vast chemical space can be accessed using well-established cross-coupling methodologies.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most reliable methods for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[15][16]
Protocol 4: Suzuki-Miyaura Coupling of a Bromo-Quinoline
Rationale: A combination of a palladium catalyst like [(dppf)PdCl₂] and a carbonate base is highly effective for coupling aryl halides with boronic acids, offering good functional group tolerance.[15][16]
Materials:
-
Bromo-methyl quinoline-7-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([(dppf)PdCl₂], 3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Combine the bromo-quinoline (1.0 mmol), arylboronic acid (1.2 mmol), [(dppf)PdCl₂] (0.05 mmol), and Cs₂CO₃ (2.0 mmol) in a Schlenk tube.
-
Evacuate and backfill with an inert atmosphere (Argon) three times.
-
Add the dioxane/water solvent mixture (5 mL) and degas the solution for 15 minutes.
-
Heat the reaction to 90-100 °C for 6-12 hours until TLC or LC-MS indicates completion.[16]
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify via column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 70-90 | [17] |
| [(dppf)PdCl₂] | Cs₂CO₃ | Dioxane/H₂O | 100 | 85-98 | [15][16] |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 75-95 | [18] |
Table 1. Common Conditions for Suzuki-Miyaura Coupling on Halo-Quinolines.
2. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for synthesizing aryl amines from aryl halides and is crucial for installing amine pharmacophores onto the quinoline scaffold.[19][20]
Protocol 5: Buchwald-Hartwig Amination of a Bromo-Quinoline
Rationale: The choice of a sterically hindered phosphine ligand (e.g., Johnphos, XPhos) is critical for promoting the reductive elimination step and achieving high yields, especially with less reactive aryl halides or hindered amines.[21][22]
Materials:
-
Bromo-methyl quinoline-7-carboxylate (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
(2-Biphenyl)di-tert-butylphosphine (Johnphos, 4-6 mol%)
-
Sodium tert-butoxide (NaOᵗBu, 1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Johnphos (0.04 mmol), and NaOᵗBu (1.4 mmol).
-
Add the bromo-quinoline (1.0 mmol) and anhydrous toluene (5 mL).
-
Finally, add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction at 100 °C for 8-16 hours.
-
Monitor for completion by LC-MS.
-
After cooling, quench the reaction by adding water. Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[21]
Part IV: Other Key Functionalizations
Nitration of the Quinoline Ring
Electrophilic nitration is a fundamental transformation. The quinoline ring is deactivated towards electrophilic attack, especially the pyridine portion. Nitration typically occurs on the benzene ring, with the position influenced by existing substituents. For 7-substituted quinolines, nitration often yields a mixture of 5- and 8-nitro isomers.[8]
Protocol 6: Electrophilic Nitration
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Cool a flask containing concentrated H₂SO₄ (5 mL) to 0 °C in an ice bath.
-
Slowly add this compound (1.0 mmol) while stirring, ensuring the temperature does not rise above 10 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming HNO₃ (1.1 mmol) to cold, concentrated H₂SO₄ (2 mL).
-
Add the nitrating mixture dropwise to the quinoline solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Separate the isomers (if formed) by careful column chromatography.
Conclusion and Future Outlook
The functionalization of this compound offers a gateway to a rich diversity of novel chemical entities. The protocols outlined herein, from modern C-H activation to classic halogenation and cross-coupling, provide a robust toolkit for researchers. The choice of strategy depends on the desired final structure and available resources. As catalytic systems continue to evolve, even more precise and efficient methods for manipulating the quinoline scaffold are anticipated, further cementing its role as a privileged structure in the development of future therapeutics and advanced materials.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. brieflands.com [brieflands.com]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. ias.ac.in [ias.ac.in]
- 22. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl quinoline-7-carboxylate
Welcome to the technical support center for the synthesis of Methyl quinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically a two-stage process: the formation of the quinoline ring to yield quinoline-7-carboxylic acid, followed by its esterification.
Issue 1: Low or No Yield in Quinoline Ring Formation (e.g., Skraup or Combes Synthesis)
Question: My quinoline cyclization reaction is resulting in a very low yield, or I'm observing a black, tarry substance instead of the desired product. What are the most common causes?
Probable Causes & Solutions:
-
Aggressive Reaction Conditions: Many classic quinoline syntheses, like the Skraup reaction, are highly exothermic. Uncontrolled temperatures can lead to polymerization and decomposition of reactants and intermediates, resulting in tar formation.[1]
-
Solution: Implement rigorous temperature control. For the Skraup synthesis, which often uses concentrated sulfuric acid, the slow, dropwise addition of the acid to a cooled mixture of the aniline derivative and glycerol is critical.[1] Utilizing a moderating agent, such as ferrous sulfate (FeSO₄), can also help ensure the oxidation proceeds more smoothly.[1]
-
-
Inappropriate Catalyst or Catalyst Deactivation: The choice of acid catalyst is crucial and substrate-dependent.[1][2] For instance, in a Combes synthesis (condensation of an aniline with a β-diketone), catalysts like concentrated H₂SO₄ or polyphosphoric acid (PPA) are common, but their effectiveness can vary.[3][4]
-
Solution: If using H₂SO₄, ensure it is concentrated and anhydrous, as water produced during the reaction can inhibit the cyclization equilibrium.[1] Consider alternative catalysts like PPA or a mixture of PPA and alcohol (polyphosphoric ester, PPE), which can be more effective dehydrating agents.[3] For Friedländer synthesis, a range of acid (p-TsOH, ZnCl₂) or base (KOH, KOtBu) catalysts can be employed depending on substrate reactivity.[2]
-
-
Poor Substrate Reactivity: The electronic properties of your starting aniline can significantly impact the reaction. Electron-withdrawing groups on the aniline ring can deactivate it, making the electrophilic cyclization step more difficult and reducing yields.[1]
-
Solution: For deactivated anilines, harsher reaction conditions (higher temperatures, stronger acid catalysts) may be necessary. However, this must be balanced against the risk of decomposition. Alternatively, consider a different synthetic route, such as the Friedländer synthesis, which can be more tolerant of varied electronic effects.[5]
-
-
Side Reactions: In base-catalyzed reactions like the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction that consumes starting material.[2]
-
Solution: To minimize self-condensation, try adding the 2-aminoaryl carbonyl compound to a solution of the base first, and then slowly add the ketone. Using a molar excess of the more readily available ketone can also help drive the desired reaction to completion.[6]
-
Issue 2: Incomplete or Low-Yield Esterification of Quinoline-7-Carboxylic Acid
Question: I have successfully synthesized quinoline-7-carboxylic acid, but I'm struggling to convert it to the methyl ester. My Fischer esterification is slow and gives a poor yield. What can I do?
Probable Causes & Solutions:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction where water is produced as a byproduct.[7] The presence of water can push the equilibrium back towards the starting materials, limiting the yield.
-
Solution: Use a large excess of the alcohol (methanol) to act as both the reactant and the solvent, which drives the equilibrium forward.[7] Alternatively, remove water as it forms, for example, by using a Dean-Stark apparatus. Ensure all reagents and glassware are thoroughly dry.
-
-
Insufficient Acid Catalysis: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is required to protonate the carboxylic acid's carbonyl group, making it more electrophilic for attack by the alcohol.[7]
-
Solution: Ensure you are using a sufficient catalytic amount of a strong acid. Anhydrous HCl, generated in situ from the reaction of thionyl chloride (SOCl₂) or acetyl chloride with methanol, is a very effective catalyst for this esterification.[8]
-
-
Alternative Reagents for Sensitive Substrates: If your quinoline-7-carboxylic acid is sensitive to the harsh conditions of strong acid and heat, the Fischer esterification may not be suitable.
-
Solution 1 (Two-Step): Convert the carboxylic acid to a more reactive acid chloride using SOCl₂ or oxalyl chloride. After removing the excess reagent, the isolated acid chloride can then be reacted with methanol, often at room temperature, to form the ester.[8]
-
Solution 2 (Mild Methylation): Use a milder methylating agent. Trimethylsilyldiazomethane (TMS-diazomethane) reacts rapidly and cleanly with carboxylic acids to form methyl esters under neutral conditions.[8] However, this reagent is toxic and requires careful handling.
-
Issue 3: Difficulty in Product Purification
Question: My reaction seems to have worked according to TLC, but I'm losing most of my product during workup and purification. How can I improve my recovery?
Probable Causes & Solutions:
-
Workup for Skraup/Combes Reactions: The workup for reactions run in strong acids like H₂SO₄ can be challenging. Simply diluting with water and extracting may be ineffective due to the formation of amine salts.
-
Solution: After cooling, carefully pour the viscous reaction mixture into a large volume of ice water. Then, make the solution strongly basic (pH > 10) with a concentrated base like sodium hydroxide to neutralize the acid and deprotonate the quinoline nitrogen, liberating the free base for extraction into an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
-
Purification of Crude Quinoline Base: The crude product from a Skraup reaction is often a dark, oily mixture containing tarry byproducts.[1]
-
Solution: Steam distillation can be a highly effective method to separate the volatile quinoline product from non-volatile tars.[1] The distillate can then be extracted with an organic solvent, dried, and further purified by column chromatography or distillation under reduced pressure.
-
-
Chromatography Issues: this compound can be challenging to purify via column chromatography if the polarity of the eluent is not optimized.
-
Solution: Use a gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity by adding ethyl acetate. Monitor the fractions carefully by TLC. If the product is still difficult to separate, consider using a different stationary phase or an alternative purification method like recrystallization if the product is a solid.
-
Experimental Protocols & Data
Protocol 1: Fischer Esterification of Quinoline-7-Carboxylic Acid
-
To a round-bottom flask, add quinoline-7-carboxylic acid (1.0 equiv).
-
Add a large excess of anhydrous methanol (e.g., 20-50 equiv), which will serve as both the reagent and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equiv) to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.[9]
Table 1: Comparison of Common Quinoline Synthesis Methods
| Synthesis Method | Key Reactants | Typical Conditions | Advantages | Common Issues & Disadvantages |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Uses simple, inexpensive starting materials.[10][11] | Highly exothermic, often violent reaction; can produce significant tar and low yields.[1][10] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | More versatile than Skraup for substituted quinolines.[10][12] | Prone to acid-catalyzed polymerization of the carbonyl substrate, leading to low yields.[10] |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst (H₂SO₄, PPA) | Good for preparing 2,4-substituted quinolines.[3][4] | Can give regioisomeric mixtures depending on the substituents.[3] |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Methylene Compound | Acid or Base Catalyst | Often high-yielding and tolerant of various functional groups.[2][13] | Self-condensation of the methylene compound is a common side reaction.[2] |
Visualized Workflows and Mechanisms
General Synthesis and Troubleshooting Workflow
Caption: General workflow for synthesis and key troubleshooting points.
Mechanism: Fischer Esterification
Caption: Key mechanistic steps of the acid-catalyzed Fischer Esterification.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally considered the best for producing quinoline-7-carboxylic acid? There is no single "best" route; the optimal choice depends on the available starting materials, scale, and substitution patterns.
-
For simple, unsubstituted anilines, the Skraup synthesis is a classic choice due to low-cost reagents, but it can be hazardous and low-yielding.[10][11]
-
The Friedländer synthesis is often preferred for its higher yields and milder conditions, provided the necessary 2-amino-benzaldehyde or ketone precursor is available.[14] One-pot Friedländer methods starting from o-nitroaryl aldehydes have been developed to improve practicality.[14]
-
The Combes synthesis is particularly useful for accessing 2,4-disubstituted quinolines.[3][4]
Q2: Can I use microwave irradiation to improve my reaction yields and times? Yes, microwave-assisted synthesis has been shown to be highly effective for several quinoline syntheses, including the Friedländer and Pfitzinger reactions.[15] Microwave irradiation can dramatically reduce reaction times from hours or days to just minutes and often leads to excellent yields, sometimes even under solvent-free conditions.[15][16]
Q3: How critical is the purity of my starting aniline? Very critical. Impurities in the starting aniline can lead to the formation of undesired side-products that are often difficult to separate from the final quinoline product. This can significantly lower the yield and complicate purification. It is highly recommended to purify the aniline (e.g., by distillation) before use.
Q4: My starting material is 3-aminobenzoic acid. Will the carboxylic acid group interfere with the quinoline-forming reaction? Yes, the carboxylic acid group can interfere, particularly in strongly acidic conditions like the Skraup synthesis, where it can be protonated and affect the reactivity of the aromatic ring. It is often more strategic to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the quinoline ring formation. The ester can then be hydrolyzed back to the carboxylic acid after the quinoline ring is successfully formed, or you can proceed directly to the final ester product if the protecting group matches the desired final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl Quinoline-7-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of Methyl quinoline-7-carboxylate. As researchers and drug development professionals, we understand that navigating the complexities of heterocyclic synthesis requires precision, foresight, and a deep understanding of the underlying reaction mechanisms. This document is designed to serve as a practical, field-tested resource, moving beyond simple protocols to explain the causality behind common experimental challenges. Here, we will address specific issues you may encounter, focusing on the identification and mitigation of common side products to improve yield, purity, and the overall success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The synthesis of the quinoline core is well-established, with several named reactions being applicable.[1][2] For a 7-substituted quinoline ester starting from a meta-substituted aniline like methyl 3-aminobenzoate, the most frequently employed methods are variations of the Gould-Jacobs, Skraup/Doebner-von Miller, and Combes reactions.[3][4][5]
-
Gould-Jacobs Reaction: This is often a preferred route, involving the condensation of methyl 3-aminobenzoate with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3][6] It offers a direct pathway to the 4-hydroxyquinoline scaffold, which can then be further modified if needed.
-
Skraup/Doebner-von Miller Reaction: These methods utilize the reaction of methyl 3-aminobenzoate with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strong acid and oxidizing conditions.[2][4][7] While effective, these reactions are notoriously vigorous and can produce significant amounts of tar-like side products.[8]
-
Combes Synthesis: This reaction involves the acid-catalyzed condensation of methyl 3-aminobenzoate with a β-diketone.[5][9] The regioselectivity of the cyclization step is a critical consideration in this approach.[5]
Q2: What is the single most common and difficult-to-remove impurity I should anticipate?
A2: The most prevalent and challenging side product in the synthesis of this compound is its regioisomer, Methyl quinoline-5-carboxylate . This isomer forms because the cyclization step on the methyl 3-aminobenzoate ring can occur at either of the two positions ortho to the amine group (the C2 and C6 positions). Cyclization at C2 yields the 7-substituted product, while cyclization at C6 yields the undesired 5-substituted product. Their structural similarity often makes separation by standard column chromatography or recrystallization challenging.
Troubleshooting Guide: Common Side Products & Solutions
Q3: My post-reaction NMR spectrum shows two very similar, but distinct, sets of quinoline peaks. What is the likely cause?
A3: This is the classic signature of regioisomer formation, as mentioned in FAQ 2. You have likely synthesized a mixture of this compound and Methyl quinoline-5-carboxylate.
-
Causality: The directing effect of the substituents on the aniline ring (the amino group and the methyl carboxylate group) and the reaction conditions determine the ratio of the two products. The thermal cyclization in reactions like the Gould-Jacobs or the electrophilic aromatic annulation in the Combes synthesis are the key steps where this regiochemical outcome is decided.[5][6] Steric hindrance and electronic effects of the substituents play a significant role.[6]
-
Troubleshooting & Mitigation:
-
Confirmation: Use 2D NMR techniques (like NOESY or HMBC) to confirm the connectivity and establish the exact identity of each isomer.
-
Separation: Meticulous column chromatography with a shallow solvent gradient or preparative HPLC may be required. Sometimes, fractional crystallization from a carefully selected solvent system can enrich one isomer.
-
Prevention: The regioselectivity is notoriously difficult to control completely. However, modifying the reaction conditions (e.g., catalyst, temperature, solvent) can sometimes favor one isomer over the other. For instance, in some modified Combes syntheses, the bulkiness of the diketone substrate was found to influence the isomeric ratio.[5]
-
Q4: My reaction yielded a dark, intractable tar with very low recovery of the desired product. How can I prevent this?
A4: Significant tar formation is a common issue in quinoline syntheses that use harsh conditions, such as the Skraup or Doebner-von Miller reactions.[8]
-
Causality: The high temperatures and strong acidic/oxidizing conditions can cause polymerization and decomposition of the starting materials, intermediates (like acrolein formed in situ from glycerol), and even the final product.[2][8]
-
Troubleshooting & Mitigation:
-
Moderate the Reaction: In a Skraup synthesis, add a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent and reduce charring.[8]
-
Control Temperature: Add reagents slowly with efficient cooling and stirring to dissipate heat from the exothermic reaction. Avoid overheating during the cyclization step.[8] High temperatures in Gould-Jacobs synthesis can also lead to product decomposition.[6][10]
-
Alternative Reagents: In the Doebner-von Miller synthesis, using a protected α,β-unsaturated carbonyl, like an acrolein acetal, can lead to a more controlled reaction with higher yields.[11]
-
Change Synthesis Route: If tarring remains a persistent issue, consider switching to a milder synthesis pathway, such as the Gould-Jacobs reaction, which generally proceeds under less aggressive conditions.[3]
-
Q5: My mass spectrometry analysis shows a peak corresponding to Quinoline-7-carboxylic acid, but I was synthesizing the methyl ester. Why?
A5: This indicates that the methyl ester group has been hydrolyzed.
-
Causality: Ester hydrolysis can occur during the reaction or, more commonly, during the workup. The presence of water under either acidic or basic conditions can catalyze this side reaction. For example, using a strong aqueous base (like NaOH) to neutralize the reaction mixture or an extended workup with aqueous acid can lead to significant hydrolysis.
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure your starting materials and solvents are dry, especially for the main reaction.
-
Careful Workup: Use a mild base for neutralization, such as a saturated sodium bicarbonate (NaHCO₃) solution, and perform the extraction quickly. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Re-esterification: If hydrolysis is unavoidable or has already occurred, the resulting carboxylic acid can be isolated and re-esterified. A common method is the Fischer esterification, which involves treating the carboxylic acid with methanol and an acid catalyst like sulfuric acid.[12]
-
Q6: I've isolated a byproduct that seems to be an intermediate of the Gould-Jacobs reaction. Is this common?
A6: Yes, incomplete cyclization can be a source of impurities, particularly if the reaction conditions are not optimized.
-
Causality: The Gould-Jacobs reaction proceeds via a stable intermediate, an anilidomethylenemalonate derivative, which is formed from the initial condensation.[3] This intermediate requires high temperatures (often >250 °C) to undergo the thermal intramolecular cyclization to form the quinoline ring.[6][10] If the temperature is too low or the reaction time is too short, this intermediate will be a major component of the crude product.[10]
-
Troubleshooting & Mitigation:
-
Optimize Temperature & Time: The cyclization step is critical. Ensure the reaction reaches and maintains the required high temperature. Using a high-boiling point solvent like diphenyl ether can help achieve uniform heating.[6] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times by efficiently reaching the necessary temperatures.[10][13]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the intermediate and the formation of the product to determine the optimal reaction time.
-
Data Summary: Common Side Products
| Side Product | Common Cause(s) | Identification Method | Prevention & Mitigation Strategies |
| Methyl quinoline-5-carboxylate | Lack of regioselectivity during cyclization on the m-substituted aniline ring.[6] | NMR (especially 2D), LC-MS | Optimize reaction conditions; meticulous purification (prep-HPLC, fractional crystallization). |
| Tar / Polymeric Materials | Harsh reaction conditions (high temp, strong acid) causing decomposition and polymerization.[8] | Visual (dark, viscous residue), poor solubility | Use reaction moderators (FeSO₄), control exotherms, use milder synthesis routes (e.g., Gould-Jacobs). |
| Quinoline-7-carboxylic acid | Hydrolysis of the methyl ester during reaction or aqueous workup. | LC-MS, IR (broad O-H stretch) | Use anhydrous conditions, perform workup quickly with mild reagents, re-esterify if necessary. |
| Incomplete Cyclization Intermediate | Insufficient temperature or reaction time for the thermal cyclization step (e.g., in Gould-Jacobs).[10] | TLC, LC-MS | Ensure adequate heating (>250 °C), use high-boiling solvents, consider microwave synthesis.[6] |
| Decarboxylation Product (Quinoline) | Excessive heat, especially in the presence of acid/base, can cleave the carboxylate group.[14][15] | GC-MS, NMR | Avoid unnecessarily high temperatures during synthesis, purification, and workup. |
Experimental Protocol: Gould-Jacobs Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate
This protocol outlines a general procedure for the first two steps of a Gould-Jacobs synthesis, which is a common pathway toward the target molecule. The resulting product can be further processed (deoxygenation) to obtain this compound.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine methyl 3-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline starting material.
-
Allow the mixture to cool to room temperature. The intermediate, diethyl 2-(((3-(methoxycarbonyl)phenyl)amino)methylene)malonate, will often solidify upon cooling. It can be washed with cold ethanol or hexane to remove excess reagents.
Step 2: Thermal Cyclization
-
Place the dried intermediate from Step 1 into a flask containing a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[6]
-
Heat the mixture to 250-260 °C with vigorous stirring. The cyclization reaction will begin, often evidenced by the evolution of ethanol.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC until the intermediate is consumed.[10]
-
Cool the reaction mixture to room temperature. The product, Methyl 4-hydroxyquinoline-7-carboxylate, will precipitate from the solvent.
-
Filter the solid product and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization (e.g., from DMF or ethanol) or column chromatography.
Critical Note: The high temperature of the cyclization step is crucial for driving the reaction to completion and minimizing the presence of the intermediate as a side product.[6][10]
Visualizing Side Product Formation
The following diagram illustrates the key branching point in the synthesis that leads to the desired 7-substituted product versus the undesired 5-substituted regioisomer.
Caption: Reaction pathways leading to the desired product and its main regioisomeric impurity.
References
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. ablelab.eu [ablelab.eu]
- 11. researchgate.net [researchgate.net]
- 12. Ester synthesis by esterification [organic-chemistry.org]
- 13. scribd.com [scribd.com]
- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decarboxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful, yet often challenging, reaction. Here, we address common issues encountered in the lab, providing in-depth, scientifically-grounded solutions to help you optimize your yields and obtain clean products.
Section 1: Understanding the Reaction: Mechanism & Key Factors
The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting an aromatic amine (like aniline) with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] The reaction is renowned for its utility but also notorious for potential issues like low yields and the formation of polymeric tar.[3][4]
A deep understanding of the mechanism is critical for effective troubleshooting. While debated, a widely accepted pathway involves a fragmentation-recombination mechanism.[1][5][6] This begins with a conjugate addition of the aniline to the carbonyl compound, followed by fragmentation and recombination to form intermediates that ultimately cyclize, dehydrate, and oxidize to the final quinoline product.[5][6]
Caption: Simplified workflow of the Doebner-von Miller reaction.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section directly addresses the most common and frustrating issues encountered during the Doebner-von Miller synthesis.
Issue 1: Low to No Product Yield
Question: My reaction has a very low yield or has failed completely. What are the most common causes and how can I troubleshoot this?
Answer: This is a multifaceted problem that can often be traced to reagent quality, reaction conditions, or substrate electronics. Let's break down the key areas to investigate.
A. Reagent Purity and Stoichiometry
-
Aniline Quality: Aniline and its derivatives are susceptible to air oxidation, often indicated by a dark coloration. Impurities can interfere with the reaction.
-
Solution: Purify the aniline by distillation before use, especially if it is old or discolored. Ensure your starting material is pure and dry.[7]
-
-
Carbonyl Compound Stability: α,β-unsaturated aldehydes and ketones, particularly compounds like acrolein or crotonaldehyde, are highly prone to polymerization, which is the leading cause of low yields.[3][4]
-
Solution: Use freshly distilled or recently purchased carbonyl compounds. Check for the presence of polymeric material in the stock bottle.
-
B. Reaction Conditions
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[8] Both Brønsted (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) are used.[1][5] An inappropriate catalyst or concentration can either fail to promote the reaction or accelerate side reactions.
-
Solution: The literature often suggests hydrochloric acid or sulfuric acid. If tarring is severe, a milder Lewis acid might be beneficial. Systematically screen different acid catalysts and concentrations to find the optimal conditions for your specific substrates.[3]
-
-
Temperature Control: While the reaction typically requires heat, excessive temperatures dramatically increase the rate of polymerization, leading to tar formation.[3][8]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged heating can degrade the product.
C. Substrate Electronic Effects
-
Aniline Substituents: The electronic nature of substituents on the aniline ring significantly impacts its nucleophilicity and, consequently, the reaction's success.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CN decrease the nucleophilicity of the aniline nitrogen, making the initial Michael addition step difficult and often resulting in very low yields.[3]
-
Electron-Donating Groups (EDGs): Groups like -CH₃ or -OCH₃ increase the aniline's reactivity and generally lead to better yields.[11]
-
Solution for EWGs: For anilines bearing strong EWGs, consider alternative quinoline syntheses like the Gould-Jacobs or a modified Doebner approach that may be more suitable.[3]
-
Issue 2: Significant Tar/Polymer Formation
Question: My reaction mixture is turning into a thick, dark tar, making product isolation impossible. What causes this and how can I prevent it?
Answer: Tar formation is the most frequently cited problem with the Doebner-von Miller reaction.[3] It is almost always caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][4]
Key Mitigation Strategies:
-
Slow Reagent Addition: Never add the carbonyl compound all at once. A slow, dropwise addition to the heated acidic solution of the aniline keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction over polymerization.[8][12]
-
Employ a Biphasic Solvent System: This is a highly effective strategy.[9][13][14] By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) and the aniline hydrochloride in the aqueous phase, you dramatically reduce the carbonyl's contact with the strong acid, minimizing polymerization.[3][13]
-
Optimize Temperature and Acid: As mentioned previously, use the mildest effective conditions. Lowering the temperature and testing different acid catalysts can have a profound impact on reducing tar formation.[3]
Issue 3: Incomplete Reaction or Presence of Intermediates
Question: My final product is contaminated with dihydroquinoline or other intermediates. How can I ensure complete conversion to the aromatic product?
Answer: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] If this step is inefficient, you will isolate a mixture of products.
Solutions:
-
Ensure Sufficient Oxidant: In many variations of this reaction, an oxidizing agent is added. In others, an intermediate formed from the aniline and carbonyl compound (a Schiff base) acts as the hydride acceptor (oxidant) and is subsequently reduced.[15] If the reaction stalls, it may be due to an insufficient amount of the oxidant. Some procedures call for a mild oxidant like nitrobenzene or arsenic acid, though modern methods often seek to avoid these.
-
Post-Reaction Oxidation: If you have already isolated a product contaminated with the dihydro-derivative, you may be able to perform a separate oxidation step using reagents like manganese dioxide (MnO₂) or DDQ to aromatize the mixture.[3]
-
Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration to allow the final oxidation step to proceed to completion. Monitor by TLC for the disappearance of the dihydroquinoline intermediate spot.[3]
Section 3: Experimental Protocols & Data
General Experimental Protocol (Biphasic System for 2-Methylquinoline)
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the aqueous mixture to reflux (approx. 100-110°C).
-
Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing acidic aniline mixture over 1-2 hours.[4]
-
Reflux: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours.
-
Monitoring: Periodically take samples from the organic layer to monitor the reaction's progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully make the solution strongly basic (pH > 10) by slowly adding a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[8]
Table 1: Catalyst and Condition Selection Guide
| Catalyst Type | Examples | Typical Use Case / Characteristics | Potential Issues |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Most common, effective for many substrates.[1] | Can be harsh, often leading to significant tar formation if not controlled.[3] |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃ | Can be milder and may improve yields for sensitive substrates.[1][5] | May require anhydrous conditions; can be more expensive. |
| Iodine | I₂ | Used as a catalyst, often under milder conditions.[1] | Less common, may not be effective for all substrate combinations. |
Section 4: Visual Troubleshooting Workflow
When a reaction yields a poor result, a logical workflow can help identify the root cause efficiently.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner-Miller Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Strategies to Minimize Byproduct Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the quinoline scaffold. Byproduct formation is a persistent challenge in these classical reactions, often leading to reduced yields, difficult purifications, and compromised product purity.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Here, we address specific issues encountered during key quinoline syntheses, explaining the root causes of byproduct formation and offering field-proven strategies to mitigate them.
General Troubleshooting Principles: The First Line of Defense
Before delving into method-specific issues, it's crucial to recognize that many side reactions can be minimized by controlling fundamental experimental parameters. Poor outcomes are often traced back to these core principles.
Q: My quinoline synthesis is consistently giving low yields and a complex mixture of products, regardless of the specific method used. Where should I start troubleshooting?
A: Excellent question. When facing general issues, always return to the fundamentals of reaction chemistry before adjusting more complex variables. Several factors are universally critical for clean and efficient quinoline synthesis.[1]
-
Purity of Starting Materials: This is non-negotiable. Impurities in your aniline, carbonyl compounds, or solvents can introduce competing side reactions. For instance, residual aldehydes in a ketone starting material can lead to unintended condensation products. Always use freshly purified or high-purity reagents.
-
Temperature Control: Many quinoline syntheses are exothermic or require high temperatures for cyclization.[2] Excessive heat can promote polymerization (tar formation) and decomposition of both starting materials and products.[1][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[3] Precise temperature monitoring and control are paramount.
-
Catalyst Choice and Concentration: The catalyst, whether a Brønsted acid, Lewis acid, or a base, dictates the reaction's energy profile.[2][3] An overly harsh catalyst can accelerate side reactions as much as the desired pathway.[1] Consider screening milder catalysts or optimizing the concentration of your current one. Modern nanocatalysts and ionic liquids are also being explored to create more environmentally friendly and efficient processes.[4][5]
-
Reaction Atmosphere: If your substrates or intermediates are sensitive to oxidation or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of degradation byproducts.[2]
Below is a workflow to guide your initial troubleshooting process for any quinoline synthesis.
Caption: A decision workflow for troubleshooting common issues in quinoline synthesis.
Method-Specific Troubleshooting Guides
The Skraup Synthesis
Named after Czech chemist Zdenko Hans Skraup, this method synthesizes quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent.[6]
Q: My Skraup reaction is extremely violent and produces a large amount of black, intractable tar with very low quinoline yield. What is happening and how can I control it?
A: This is the most common and dangerous problem with the Skraup synthesis.[1] The root cause is the highly exothermic dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[7][8] This reaction is difficult to control, and the high localized temperatures cause the acrolein and other intermediates to polymerize and char, resulting in tar.[9]
Causality & Solution:
-
Violent Exotherm: The reaction's vigor must be moderated. The classic solution is to add a moderator like ferrous sulfate (FeSO₄) to the reaction mixture.[10] Boric acid has also been used.[10] These moderators help to smooth out the exothermic process, preventing the rapid temperature spikes that lead to tarring.
-
Harsh Oxidizing Agent: Nitrobenzene is a traditional oxidizing agent but also acts as a solvent at high temperatures, contributing to the harsh conditions.[6][11] A better, though more toxic, alternative is arsenic pentoxide (As₂O₅), which often results in a less violent reaction.[6][8]
-
Rate of Addition: Control the rate of reaction by adding the sulfuric acid slowly and with efficient cooling and stirring. This prevents localized overheating where polymerization is initiated.[9]
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Moderator | None used | Add ferrous sulfate (FeSO₄) | Controls the violent exotherm, reducing charring.[9][10] |
| Oxidizing Agent | Nitrobenzene | Use arsenic pentoxide (As₂O₅) | Leads to a less violent, more controllable reaction.[6] |
| Acid Addition | Rapid, bulk addition | Slow, dropwise addition with cooling | Prevents localized temperature spikes and runaway reactions.[9] |
The Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[12][13]
Q: My Doebner-von Miller reaction yields mostly a polymeric tar. How can I prevent the starting materials from polymerizing?
A: Tar formation is the Achilles' heel of this reaction, primarily caused by the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[14][15] Strong acids, while necessary for the cyclization, are excellent catalysts for this unwanted pathway.[14]
Causality & Solution:
-
Homogeneous Reaction Conditions: When all reactants are in a single phase (e.g., aqueous acid), the concentration of the carbonyl compound is high, promoting rapid self-polymerization. The solution is to physically separate the bulk of the carbonyl compound from the acid catalyst.
-
Biphasic System: A highly effective strategy is to use a biphasic solvent system. For example, refluxing the aniline in aqueous acid with the α,β-unsaturated carbonyl dissolved in an immiscible organic solvent like toluene.[14] This sequesters the carbonyl compound, limiting its contact with the strong acid and thus drastically reducing polymerization.[14][16]
-
-
Reactant Concentration: Even in a single-phase system, controlling the instantaneous concentration of the reactive carbonyl species can help.
-
Acid Strength: While strong acids are required, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[14]
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
Q: My final product is contaminated with dihydroquinolines. Why is the oxidation incomplete?
A: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this step is inefficient, you will isolate the partially hydrogenated byproduct.[14]
Causality & Solution:
-
Insufficient Oxidant: The oxidizing agent (often formed in situ from the reaction of aniline with the carbonyl compound) may be depleted or insufficient. Ensure you are using a stoichiometric excess of the oxidant or consider adding a mild co-oxidant.[14]
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in your crude product, you can perform a separate oxidation step using an agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert them to the desired quinoline.[14]
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[17][18]
Q: I am using an unsymmetrical aniline or β-diketone in my Combes synthesis and obtaining a mixture of two regioisomers. How can I control the regioselectivity?
A: This is the central challenge of the Combes synthesis when using unsymmetrical substrates.[19] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[19] The rate-determining step is the electrophilic aromatic annulation (ring closure), and directing this step is key to selectivity.[17]
Causality & Solution:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring directs the cyclization. Electron-donating groups (e.g., -OCH₃) activate the ortho and para positions, influencing which ortho position is more nucleophilic for the ring-closing attack.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone will favor cyclization at the less sterically hindered position.[19] For example, using a bulky R group on the diketone can favor the formation of one isomer over another.[17]
-
Strategic Modification: If possible, modify your starting materials. Using a bulkier substituent on the aniline can force the cyclization to occur at the less hindered position.[19] Similarly, studies have shown that using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer when using trifluoromethyl-β-diketones.[17]
The Friedländer Synthesis
The Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[20][21]
Q: My base-catalyzed Friedländer reaction is messy, with many side products. What is the likely cause?
A: The most probable side reaction under basic conditions is the self-condensation (aldol condensation) of your ketone reactant (the one with the α-methylene group).[1] This creates a complex mixture that is difficult to purify and significantly lowers the yield of your desired quinoline.[20]
Causality & Solution:
-
Aldol Condensation: Bases promote the formation of enolates from the ketone, which can then attack another molecule of the ketone, leading to self-condensation byproducts.
-
Switch to Acid Catalysis: The simplest solution is often to switch to an acid catalyst (e.g., p-TsOH, iodine), which does not promote aldol condensation in the same way.[1][20]
-
Use an Imine Analog: To completely prevent the possibility of aldol side reactions under alkaline conditions, you can use an imine analog of the 2-aminoaryl aldehyde or ketone.[1][20]
-
Milder Conditions: Modern protocols using catalysts like gold or iodine can facilitate the reaction under much milder conditions, reducing the propensity for side reactions.[20]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can help minimize its instantaneous concentration, thereby reducing the rate of the bimolecular self-condensation reaction.[1]
-
Experimental Protocols
Protocol 1: General Procedure for an Acid-Catalyzed Friedländer Synthesis
This protocol provides a general method for the synthesis of a substituted quinoline using p-Toluenesulfonic acid (p-TsOH) as a catalyst, which helps to avoid base-catalyzed aldol side reactions.[1]
Materials:
-
2-Aminobenzaldehyde or 2-aminoaryl ketone (1.0 mmol)
-
Ketone with an α-methylene group (1.1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)
-
Ethanol or Toluene (5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 2-aminoaryl aldehyde/ketone (1.0 mmol) in the chosen solvent (5 mL).
-
Add the ketone (1.1 mmol) and the catalytic amount of p-TsOH (10 mol%).
-
Heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically when the starting 2-aminoaryl ketone is consumed), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Purification of Crude Quinoline via Steam Distillation (Skraup Synthesis)
This method is particularly effective for separating the volatile quinoline product from non-volatile tars and polymeric byproducts generated during the Skraup synthesis.[1][22]
Materials:
-
Crude reaction mixture from Skraup synthesis
-
40% Sodium Hydroxide (NaOH) solution
-
Steam generation source
-
Distillation apparatus
Procedure:
-
Neutralization: After the reaction is complete, cool the flask. Cautiously neutralize the acidic mixture by slowly adding a 40% NaOH solution until the mixture is strongly alkaline. This step is highly exothermic and should be performed in an ice bath with vigorous stirring.
-
Setup: Arrange the apparatus for steam distillation. The flask containing the neutralized reaction mixture should be heated gently with a heating mantle to prevent condensation of steam.
-
Distillation: Pass steam rapidly through the mixture. Quinoline is volatile with steam and will co-distill.
-
Collection: Collect the distillate, which will appear as a milky emulsion of quinoline and water. Continue distillation until the distillate runs clear, indicating that all the quinoline has been removed. This may require collecting several liters of distillate.[22]
-
Isolation: Allow the collected distillate to cool. The quinoline will separate as a denser, oily layer. Separate the layers using a separatory funnel.
-
Secondary Recovery: The aqueous layer of the distillate is saturated with quinoline. To maximize recovery, this aqueous layer can be subjected to another steam distillation.[22]
-
Final Purification: The combined crude quinoline layers should be dried over a suitable drying agent (e.g., solid KOH) and then purified further by vacuum distillation.[1] Collect the fraction boiling at the correct temperature for quinoline (e.g., 110–114 °C at 14 mm Hg).[22]
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods where regioselectivity is a major concern? A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when using unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions with substituted anilines.[19] In each case, the reaction can potentially proceed at two different sites, leading to a mixture of constitutional isomers.[19]
Q2: What are the best general techniques for purifying crude quinoline products? A2: Standard organic chemistry techniques are typically employed. These include vacuum distillation for liquid quinolines, recrystallization from a suitable solvent for solid derivatives, and column chromatography for complex mixtures.[1] For basic quinoline products, forming a salt, such as a hydrochloride or a picrate, can facilitate purification through crystallization.[1][23] The free base can then be regenerated by treatment with a base.
Q3: Can modern synthetic methods help avoid these byproduct issues? A3: Yes, significant progress has been made. Transition metal-catalyzed reactions, such as those involving C-H functionalization, offer alternative routes that can provide higher selectivity and milder reaction conditions, avoiding many of the pitfalls of classical methods.[19][24] Furthermore, the development of nanocatalysts and green chemistry approaches using microwave irradiation or solvent-free conditions aims to reduce byproduct formation, shorten reaction times, and improve the overall environmental footprint of quinoline synthesis.[4][24][25]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. brainly.in [brainly.in]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. benchchem.com [benchchem.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Crystallization of Quinoline Carboxylic Acids
Welcome to the Technical Support Center dedicated to the intricate science of crystallizing quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of obtaining high-quality crystalline forms of these pharmaceutically significant compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your crystallization experiments effectively.
I. Foundational Principles: Why Crystallization of Quinolines Matters
Quinoline carboxylic acids are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The solid-state form of an active pharmaceutical ingredient (API) is critical, as it dictates properties such as solubility, dissolution rate, stability, and bioavailability. A well-defined, stable crystalline form is often the desired outcome for a drug substance. However, the inherent properties of quinoline carboxylic acids—such as their aromaticity, potential for hydrogen bonding, and ionizable nature—can make crystallization a non-trivial pursuit. This guide will equip you with the knowledge to navigate these challenges.
II. Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions encountered when working with quinoline carboxylic acids.
Q1: Where do I even begin with solvent selection for my quinoline carboxylic acid?
A1: Solvent selection is paramount. Start by considering the polarity of your specific quinoline carboxylic acid derivative. Generally, these compounds are soluble in polar organic solvents.[1] A good starting point is to screen solvents like ethanol, methanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[2][3] For many quinoline carboxylic acids, a mixture of solvents (a primary solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble) is often effective.
Q2: How does pH impact the crystallization of these acidic compounds?
A2: The pH of the crystallization medium is a critical variable. The carboxylic acid moiety is ionizable, and its protonation state significantly affects solubility.[1][4] At low pH, the carboxylic acid is protonated, making the molecule less polar and potentially less soluble in aqueous media. Conversely, at higher pH, the carboxylic acid is deprotonated to a carboxylate, increasing its polarity and aqueous solubility. This pH-dependent solubility can be leveraged to induce crystallization. For instance, dissolving the compound in a basic aqueous solution and then slowly acidifying it can be an effective crystallization strategy.[5]
Q3: What is polymorphism and why should I be concerned about it?
A3: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[6][7] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability.[8] In drug development, an unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a product's efficacy. Therefore, it is crucial to screen for and identify the most stable polymorph early in the development process.
Q4: I need high-quality single crystals for X-ray diffraction. Which method is best?
A4: For single-crystal growth suitable for X-ray crystallography, slow crystallization methods are preferred. Slow evaporation of a dilute solution is a common and effective technique.[9][10] Vapor diffusion (both hanging and sitting drop methods) is another excellent choice, as it allows for very slow changes in solvent composition, promoting the growth of well-ordered single crystals.
Q5: My compound is "oiling out" instead of crystallizing. What does this mean?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the solubility of the compound is exceeded at a temperature that is above the compound's melting point in that particular solvent system.[11] It can also be caused by a very high level of supersaturation. Oiled-out products are often impure and amorphous. The troubleshooting section below provides detailed strategies to overcome this issue.
III. Troubleshooting Guide: From Frustration to Crystals
This section is designed to help you diagnose and solve specific problems you may encounter during your crystallization experiments.
Problem 1: My compound refuses to crystallize and remains in a clear solution.
-
Probable Causes:
-
Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur.
-
High Solubility: The chosen solvent system is too good, and the compound remains soluble even at lower temperatures.
-
Presence of Inhibitory Impurities: Certain impurities can interfere with the nucleation process.
-
-
Solutions & Scientific Rationale:
-
Induce Nucleation by Scratching: Gently scratch the inside of the glass vessel with a glass rod just below the surface of the solution. The microscopic scratches provide a high-energy surface that can act as a nucleation site.
-
Introduce Seed Crystals: If you have a small amount of the solid compound, add a single, tiny crystal to the solution. This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.
-
Increase Concentration:
-
Slow Evaporation: Cover the vessel with a perforated film (e.g., Parafilm with a few pinholes) and leave it in a vibration-free environment.[9] This slowly removes the solvent, gradually increasing the concentration to the point of supersaturation.
-
Boil Off Excess Solvent: If the compound is thermally stable, gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be cautious not to over-concentrate, which can lead to rapid precipitation.[11]
-
-
Change the Solvent System: If the compound is too soluble, add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid. Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the system to slowly re-equilibrate.
-
Problem 2: The compound crystallizes too quickly, forming a fine powder or "crashing out."
-
Probable Causes:
-
Excessive Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled nucleation and growth.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystal growth.
-
-
Solutions & Scientific Rationale:
-
Reduce the Rate of Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator. Insulating the flask (e.g., with glass wool) can further slow the cooling process.
-
Use More Solvent: Re-dissolve the precipitate by heating the solution and add a small amount of additional solvent.[11] This will decrease the level of supersaturation upon cooling, promoting slower crystal growth.
-
Employ a Different Crystallization Method: Consider vapor diffusion or solvent layering techniques, which inherently lead to slower changes in solvent composition and thus slower crystal growth.
-
Problem 3: The compound "oils out," forming liquid droplets instead of solid crystals.
-
Probable Causes:
-
High Solute Concentration at Elevated Temperatures: The solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.[11]
-
Presence of Impurities: Impurities can depress the melting point of the solid, making it more prone to oiling out.
-
-
Solutions & Scientific Rationale:
-
Lower the Crystallization Temperature: Re-dissolve the oil by adding more solvent and heating. Then, allow the solution to cool more slowly and to a lower final temperature.
-
Change the Solvent: Select a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated.
-
Increase the Solvent Volume: Using a more dilute solution can sometimes prevent oiling out by ensuring that saturation is reached at a lower temperature.
-
Purify the Material: If impurities are suspected, purify the material using another technique (e.g., column chromatography) before attempting crystallization again.
-
Problem 4: The resulting crystals are of poor quality (e.g., small, aggregated, dendritic).
-
Probable Causes:
-
High Rate of Nucleation and Growth: Similar to rapid crystallization, this leads to the formation of many small crystals that can aggregate.
-
Presence of Impurities: Impurities can be incorporated into the crystal lattice, causing defects and disrupting ordered growth.
-
Insufficient Time for Annealing: The crystals have not had enough time in contact with the mother liquor to allow for the dissolution of smaller, less perfect crystals and the growth of larger, more ordered ones (a process known as Ostwald ripening).
-
-
Solutions & Scientific Rationale:
-
Slow Down the Crystallization Process: Use the strategies outlined in "Problem 2" to reduce the rate of crystallization. Slower growth generally leads to higher quality crystals.
-
Control Agitation: While some agitation can promote homogeneity, excessive or turbulent stirring can lead to secondary nucleation and the formation of many small crystals. In many cases, allowing the solution to stand undisturbed is best for growing large, high-quality crystals.
-
Optimize the Solvent System: Experiment with different solvents or solvent mixtures. The interaction between the solute and the solvent can significantly influence crystal habit.
-
Implement a Temperature Cycling Program: Slowly cycling the temperature of the solution (e.g., warming it slightly and then cooling it again over several hours or days) can help to anneal the crystals and improve their quality.
-
IV. Experimental Protocols
The following are detailed, step-by-step methodologies for common crystallization techniques applicable to quinoline carboxylic acids.
Protocol 1: Slow Evaporation Crystallization
This method is ideal for obtaining high-quality single crystals for X-ray analysis.[10]
-
Dissolution: Prepare a nearly saturated solution of your quinoline carboxylic acid in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm that has been pierced with a few small holes using a needle. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a location with a stable temperature and minimal vibrations. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using forceps or by decanting the supernatant. Wash the crystals briefly with a small amount of cold solvent and allow them to air dry.
Protocol 2: Anti-Solvent Crystallization
This technique is rapid and useful for screening a wide range of conditions.
-
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Filtration: Filter the solution as described in Protocol 1.
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the good solvent) dropwise to the filtered solution while gently stirring.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If no precipitate forms, you may need to induce nucleation by scratching or seeding.
-
Equilibration: Once turbidity is observed, seal the container and allow it to stand undisturbed. Crystals should form as the system equilibrates.
-
Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.
Table 1: Common Solvent/Anti-Solvent Systems for Quinolines
| Good Solvent | Potential Anti-Solvents |
| DMSO | Water, Methanol |
| DMF | Water, Ethanol |
| Acetone | Hexanes, Heptane, Water |
| Ethanol | Water, Diethyl Ether |
| Chloroform | Hexanes, Pentane |
Protocol 3: pH-Induced Crystallization
This method is particularly effective for ionizable compounds like quinoline carboxylic acids.
-
Dissolution: Dissolve the quinoline carboxylic acid in a dilute aqueous basic solution (e.g., 0.1 M NaOH) until the compound is fully dissolved.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Acidification: Slowly add a dilute aqueous acid solution (e.g., 0.1 M HCl) dropwise to the basic solution with gentle stirring.
-
Precipitation: As the pH decreases, the protonated form of the carboxylic acid will become less soluble and begin to precipitate out of solution. Monitor the pH and observe the formation of the solid.
-
Equilibration and Isolation: Allow the mixture to stir for a period to ensure complete crystallization, then collect the solid by vacuum filtration, wash with deionized water, and dry.
V. Visualization of Workflows and Concepts
Diagrams can simplify complex processes. The following are represented in the DOT language for use with Graphviz.
General Crystallization Optimization Workflow
Caption: A workflow for optimizing crystallization.
Troubleshooting Decision Tree: "No Crystals Formed"
Caption: A decision tree for troubleshooting.
VI. Crystal Characterization: Validating Your Success
Obtaining solid material is only the first step. You must confirm its identity, purity, and form.
-
Polarized Light Microscopy (PLM): A quick and easy method to determine if your solid is crystalline (birefringent) or amorphous (isotropic).[12]
-
Powder X-ray Diffraction (PXRD): The primary technique for identifying the crystalline form (polymorph) of a material.[13] Each polymorph will have a unique diffraction pattern.
-
Single Crystal X-ray Diffraction (SCXRD): Provides the definitive atomic-level structure of a molecule in the crystalline state.[12] This is the gold standard for structural elucidation.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[14] It is used to determine melting points, and can distinguish between different polymorphs which often have different melting points.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[14] It is useful for identifying the presence of solvates or hydrates, which will show a mass loss step as the solvent is driven off.
VII. References
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. Available at: --INVALID-LINK--
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - American Chemical Society. Available at: --INVALID-LINK--
-
Quinoline-4-carboxylic acid | Solubility of Things. Available at: --INVALID-LINK--
-
4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem. Available at: --INVALID-LINK--
-
Various techniques for study of Crystal Properties | PPTX - Slideshare. Available at: --INVALID-LINK--
-
CRYSTAL CHARACTERIZATION TECHNIQUES. Available at: --INVALID-LINK--
-
Quinoline - Wikipedia. Available at: --INVALID-LINK--
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Quinoline-8-carboxylic acid | Herbicide - MedchemExpress.com. Available at: --INVALID-LINK--
-
QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 - ChemicalBook. Available at: --INVALID-LINK--
-
Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. Available at: --INVALID-LINK--
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: --INVALID-LINK--
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: --INVALID-LINK--
-
troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. Available at: --INVALID-LINK--
-
Chemistry Crystallization - sathee jee. Available at: --INVALID-LINK--
-
Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC - NIH. Available at: --INVALID-LINK--
-
US5385900A - Quinoline carboxylic acid derivatives - Google Patents. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Quinoline Synthesis - Benchchem. Available at: --INVALID-LINK--
-
A process for the preparation of quinoline carboxylic acid derivatives - European Patent Office - EP 0195135 A1. Available at: --INVALID-LINK--
-
Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. Available at: --INVALID-LINK--
-
Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Available at: --INVALID-LINK--
-
JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents. Available at: --INVALID-LINK--
-
Crystal polymorphism - Wikipedia. Available at: --INVALID-LINK--
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: --INVALID-LINK--
-
The effect of carboxylic acids on glycine polymorphism, salt and co-crystal formation. A comparison of different crystallisation techniques - New Journal of Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: --INVALID-LINK--
-
Polymorphism in Crystals - MDPI. Available at: --INVALID-LINK--
-
Open questions in organic crystal polymorphism - PMC - PubMed Central. Available at: --INVALID-LINK--
-
(PDF) Crystal Polymorphism in Pharmaceutical Science - ResearchGate. Available at: --INVALID-LINK--
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Organic chemistry - Wikipedia. Available at: --INVALID-LINK--
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: --INVALID-LINK--
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. Available at: --INVALID-LINK--
-
Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface - Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Open questions in organic crystal polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acadpubl.eu [acadpubl.eu]
- 14. academic.oup.com [academic.oup.com]
addressing stability issues of Methyl quinoline-7-carboxylate in solution
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl quinoline-7-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and practical advice for addressing the stability challenges associated with this compound in solution. As Senior Application Scientists, we have structured this resource to offer not just protocols, but the underlying chemical principles to empower your research.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific experimental observations you may encounter.
Question 1: My solution of this compound is showing a new, more polar peak in the HPLC chromatogram over time. What is happening?
Answer: This is a classic indicator of hydrolysis. The ester functional group of this compound is susceptible to cleavage, especially in the presence of acid or base, yielding the parent carboxylic acid (quinoline-7-carboxylic acid) and methanol. Quinoline-7-carboxylic acid is significantly more polar than the parent ester, resulting in an earlier elution time (a new peak) on a reverse-phase HPLC column.
-
Causality: The hydrolysis reaction is catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions. The rate of this degradation is highly dependent on the pH of your solution.[1][2] Even unbuffered solutions can become acidic or basic due to dissolved atmospheric CO₂ or contaminants from glassware.
-
Immediate Action: Confirm the identity of the new peak by Liquid Chromatography-Mass Spectrometry (LC-MS). The degradant should have a molecular weight corresponding to quinoline-7-carboxylic acid (187.17 g/mol , with a negative ion mass of [M-H]⁻ at m/z 186.06).
-
Solution:
-
pH Control: Prepare your solutions using a buffer system to maintain a pH between 4 and 6, where ester hydrolysis is typically minimized. Citrate or acetate buffers are common choices.
-
Solvent Choice: If possible, use aprotic organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions, as they lack the water necessary for hydrolysis.[3] Prepare aqueous working solutions fresh before each experiment.
-
Temperature: Store solutions at reduced temperatures (2-8°C or -20°C) to decrease the rate of all chemical reactions, including hydrolysis.
-
Question 2: The color of my this compound solution has turned yellow or brown. Is this related to the stability?
Answer: Yes, a change in color is a strong indicator of degradation. While pure quinoline compounds are often colorless or pale yellow, the formation of yellow and brown hues suggests oxidative or photolytic degradation.[4]
-
Causality: The quinoline ring system is an aromatic heterocycle that can be susceptible to oxidation, forming colored N-oxides or hydroxylated derivatives.[1] Furthermore, exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to complex degradation products.[1][2] Aged samples are particularly prone to this issue.[4]
-
Immediate Action: Analyze the discolored solution by HPLC-DAD or HPLC-MS to check for new impurity peaks. A change in the UV-Vis spectrum is also indicative of structural changes.
-
Solution:
-
Light Protection: Always store both solid material and solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.[1][2] This is a critical step.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing the vial under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: In formulation development, the inclusion of antioxidants may be considered, but this should be carefully validated to ensure no interference with your assay.
-
Question 3: I am observing a gradual loss of potency and inconsistent results in my biological assays. Could this be a stability problem?
Answer: Absolutely. Inconsistent results and a decline in expected activity are hallmark signs of compound degradation.[2] If the concentration of the active parent compound is decreasing in your stock or working solutions, it will directly lead to unreliable and non-reproducible assay data.
-
Causality: Any of the degradation pathways—hydrolysis, oxidation, or photolysis—will reduce the concentration of this compound, leading to an apparent loss of potency. This is especially problematic in multi-day experiments or when using stock solutions prepared well in advance.
-
Solution:
-
Prepare Fresh Solutions: The most reliable practice is to prepare aqueous working solutions fresh from a solid or a concentrated organic stock immediately before each experiment.[2]
-
Conduct a Stability Study: Validate the stability of your compound under your specific experimental conditions (e.g., in your cell culture media at 37°C). A short-term stability study can determine an acceptable "use-by" time for your solutions. See Protocol 2 for guidance.
-
Use a Stability-Indicating Analytical Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its key degradants. This is crucial for accurately quantifying the amount of active compound remaining.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound? The most common and predictable degradation pathway in solution is the hydrolysis of the methyl ester to form quinoline-7-carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.
Caption: Primary hydrolysis pathway of this compound.
Q2: What are the ideal storage conditions for solutions of this compound? Based on the chemical liabilities, a multi-faceted approach is required. The following table summarizes the recommended conditions.
| Parameter | Solid State | Organic Stock (e.g., DMSO/ACN) | Aqueous Working Solution |
| Temperature | 2-8°C or -20°C | -20°C | Prepare Fresh. If short-term storage is needed, use 2-8°C. |
| Light | Protect from Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial/Plate) |
| Atmosphere | Sealed Container | Sealed, consider inert gas overlay | N/A (for immediate use) |
| pH Control | N/A | N/A | Buffered to pH 4-6 |
Q3: Which solvents should I use or avoid?
-
Recommended for Stock: Anhydrous, aprotic solvents like DMSO or acetonitrile (ACN) are best for long-term stock solutions as they prevent hydrolysis.
-
Use with Caution: Protic solvents like methanol or ethanol can participate in transesterification or contain trace water. Ensure they are anhydrous if used.
-
Avoid for Stock: Avoid preparing stock solutions directly in unbuffered water or aqueous solutions for long-term storage due to the high risk of hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO, a common practice for compound libraries.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution (MW: 187.19 g/mol ), you will need 1.87 mg.
-
Add Solvent: Add the calculated amount of anhydrous DMSO to the vial containing the solid compound.
-
Dissolve: Tightly cap the vial and vortex thoroughly. If needed, briefly sonicate in a water bath to ensure complete dissolution.
-
Storage: Store the amber vial at -20°C. For added protection, you can wrap the cap-vial junction with parafilm to minimize moisture ingress.
Protocol 2: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation products and developing a stability-indicating analytical method, following principles outlined in ICH guidelines.[1][6]
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Prepare Stock: Create a ~1 mg/mL solution of the compound in acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a separate vial. Include a control sample (1 mL stock + 1 mL water/ACN).
-
Acidic: 1 M HCl. Incubate at 80°C for 8 hours.[1]
-
Basic: 1 M NaOH. Keep at room temperature for 8 hours.[1]
-
Oxidative: 30% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Photolytic: Expose a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy, as per ICH Q1B.[1][6] Keep a control sample wrapped in foil.
-
Thermal: Store the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.[1]
-
-
Sampling & Analysis:
-
At designated time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Crucially, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.[1]
-
Analyze all samples, including the control, using a stability-indicating HPLC method. Aim for 5-20% degradation to ensure you can adequately separate the degradants from the parent peak.[5]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Navigating the Scale-Up Synthesis of Quinoline Derivatives
Welcome to the technical support center dedicated to addressing the complex challenges researchers, scientists, and drug development professionals encounter when transitioning quinoline derivative syntheses from the bench to pilot or manufacturing scale. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, the journey from a successful lab-scale reaction to a robust, scalable process is fraught with challenges, from managing violently exothermic reactions to controlling complex impurity profiles.[3][4]
This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems you face. We will delve into the causality behind these issues and provide field-proven, actionable solutions, grounded in established chemical principles.
Troubleshooting Guides & FAQs
Section 1: Reaction Control and Exothermicity
Q1: My Skraup/Doebner-von Miller reaction is extremely vigorous and difficult to control on a larger scale. What strategies can I implement for better thermal management?
A1: This is a critical and common safety concern. The Skraup and Doebner-von Miller syntheses are notoriously exothermic, primarily due to the acid-catalyzed polymerization of intermediates like acrolein (formed in-situ from glycerol in the Skraup reaction) and other α,β-unsaturated carbonyls.[4][5] Uncontrolled exotherms can lead to dangerous pressure build-up and significant tar formation, severely impacting yield and safety.[6][7]
Causality and Mitigation Strategies:
-
Slow, Controlled Addition: Instead of charging all reactants at once, add the α,β-unsaturated carbonyl compound (or its precursor, like glycerol) slowly and sub-surface to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the polymerizable species, allowing the heat to be dissipated more effectively by the reactor's cooling system.
-
Solvent Selection: While classic Skraup reactions are often run neat, the use of a high-boiling, inert solvent can help moderate the reaction temperature. Formic acid has been shown to be an effective solvent and catalyst for some quinoline syntheses, offering milder conditions.[8][9]
-
Continuous Flow Chemistry: For larger scales, transitioning to a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) is a highly effective strategy.[7] This approach offers superior heat and mass transfer, minimizes reaction volume at any given time, and allows for precise control over residence time and temperature, thus preventing thermal runaways and reducing byproduct formation.[7]
-
Modified Reagents: Consider using solketal, a derivative of glycerol and a byproduct of the biodiesel industry, as a safer alternative to glycerol in the Skraup reaction for larger-scale preparations.[10]
Section 2: Low Yields and Incomplete Reactions
Q2: I'm experiencing poor yields in my Friedländer synthesis when moving to a larger scale. What are the likely causes and how can I optimize the reaction?
A2: Low yields in the Friedländer synthesis at scale often stem from incomplete condensation, side reactions, or degradation of starting materials under harsh conditions.[11][12] The reaction, which condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is sensitive to catalyst choice, temperature, and substrate reactivity.[11][13]
Troubleshooting and Optimization Workflow:
Caption: Workflow for troubleshooting low yields in Friedländer synthesis.
Key Optimization Parameters:
-
Catalyst System: The choice of acid or base catalyst is critical. While classical methods use strong acids or bases, modern protocols employ milder catalysts like p-toluenesulfonic acid (p-TSA), iodine, or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) which can improve yields and reduce side reactions.[14][15] For substrates sensitive to harsh conditions, catalyst-free approaches under microwave irradiation or using green solvents like ethanol/water can be effective.[14][16]
-
Temperature Control: Traditional Friedländer reactions often require high temperatures (150-220 °C), which can lead to degradation.[17] Using more active catalysts, such as gold-based systems, can allow the reaction to proceed under milder conditions, thereby improving the overall yield.[11]
-
Water Removal: The cyclization step involves the elimination of water. On a larger scale, inefficient water removal can slow down the reaction or prevent it from going to completion. Using a Dean-Stark apparatus or running the reaction in the presence of a dehydrating agent can be beneficial.
-
One-Pot Procedures: To avoid the isolation of unstable o-aminoaryl aldehyde/ketone intermediates, consider a one-pot method. For example, o-nitroaryl carbonyl compounds can be reduced in situ with reagents like iron powder and hydrochloric acid, followed by immediate condensation with the methylene component. This approach has been successfully demonstrated on a 10-gram scale.[18]
Q3: My Combes synthesis is giving low yields. What factors are most critical for this reaction?
A3: The Combes synthesis, which reacts an aniline with a β-diketone, involves two key steps: the formation of an enamine intermediate and its subsequent acid-catalyzed cyclization.[10][19] Low yields can often be attributed to incomplete cyclization or steric hindrance effects.[5]
-
Acid Catalyst: The strength and concentration of the acid catalyst (commonly concentrated H₂SO₄) are paramount for the rate-determining annulation (ring-closure) step.[19] Insufficient acid strength will result in an incomplete reaction. Polyphosphoric acid (PPA) is also a common and effective catalyst for this transformation.[10]
-
Steric Effects: The regioselectivity and success of the reaction can be heavily influenced by steric hindrance from substituents on both the aniline and the β-diketone.[19] For example, using methoxy-substituted anilines or bulkier R groups on the diketone can favor the formation of specific regioisomers.[19] Careful consideration of the substrate structure is necessary during scale-up.
Section 3: Byproduct Formation and Impurity Profiling
Q4: My reaction mixture is producing a thick, dark tar, making product isolation nearly impossible. What causes this and how can I prevent it?
A4: Tar formation is a notorious problem, especially in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[6] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds or other reactive intermediates.[6][7]
Prevention Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Slow Reagent Addition | Minimizes instantaneous concentration of polymerizable species, controlling the exotherm.[6] | Requires precise addition control, especially at scale. |
| Biphasic Reaction Medium | Sequesters the carbonyl compound in an organic phase, reducing its availability for polymerization in the acidic aqueous phase.[7] | Requires efficient mixing to ensure reaction at the interface. |
| Optimized Temperature | Lowering the temperature can slow the rate of polymerization relative to the desired reaction. | May require longer reaction times; must find optimal balance. |
| Use of Milder Catalysts | Reduces the propensity for acid-catalyzed side reactions.[14] | Catalyst must still be active enough for the main transformation. |
Q5: Why is impurity profiling critical during scale-up, and what should I be looking for?
A5: Impurity profiling—the identification and quantification of all unwanted components in your product—is essential for quality, safety, and regulatory compliance, especially in pharmaceutical development.[20][21] As you scale up, changes in reaction kinetics, heat transfer, and mixing can lead to the formation of new or higher levels of impurities that were negligible at the lab scale.
Key Impurities to Monitor:
-
Regioisomers: Formed in reactions like the Combes or Doebner-von Miller where unsymmetrical reactants are used.[5][19]
-
Starting Materials & Intermediates: Unreacted starting materials or stable intermediates indicate an incomplete reaction.
-
Polymeric Byproducts: Tars and other polymers resulting from side reactions.[6]
-
Over-oxidation/Reduction Products: Depending on the synthesis (e.g., Skraup uses an oxidizing agent), undesired oxidation states can appear.
-
Residual Solvents & Reagents: Solvents and reagents used in the reaction and workup that are not fully removed.
Analytical techniques such as HPLC-MS, GC-MS, and NMR are crucial for effective impurity profiling.[20][22] Understanding the impurity profile allows you to modify reaction conditions to minimize their formation, ensuring the final product meets required specifications.[20]
Section 4: Catalyst Selection and Deactivation
Q6: My catalyst seems to be losing activity during the scale-up process. What are the common causes of catalyst deactivation?
A6: Catalyst deactivation is a significant economic and operational challenge in industrial processes, leading to lower conversion rates and process shutdowns.[23] The primary causes can be categorized as poisoning, fouling, thermal degradation (sintering), and mechanical failure.[24][25]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iipseries.org [iipseries.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. du.edu.eg [du.edu.eg]
- 18. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. mt.com [mt.com]
- 21. rroij.com [rroij.com]
- 22. documents.lgcstandards.com [documents.lgcstandards.com]
- 23. youtube.com [youtube.com]
- 24. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 25. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Methyl quinoline-7-carboxylate
Introduction: Methyl quinoline-7-carboxylate is a member of the quinoline family, a scaffold known for a wide array of biological activities, from antimicrobial to anticancer effects.[1][2] While structurally intriguing, its specific mechanism of action (MoA) remains uncharacterized in publicly available literature. This guide is designed for researchers, scientists, and drug development professionals who are tasked with a common challenge in drug discovery: moving from a compound with an interesting phenotype to a validated MoA.
Instead of confirming a known pathway, we will embark on a discovery-oriented journey. This document provides a comprehensive, three-stage experimental workflow to first identify the molecular target(s) of this compound, then validate direct target engagement in a cellular context, and finally, characterize its functional activity in comparison to established alternatives. Our approach is built on a foundation of self-validating, orthogonal assays to ensure the highest degree of scientific rigor.
Part 1: Unbiased Target Identification via Chemical Proteomics
Expertise & Rationale: When a compound's target is unknown, a broad, unbiased approach is necessary to survey a wide range of potential protein interactions within the native cellular environment. Chemical proteomics, specifically competitive affinity purification coupled with mass spectrometry (MS), is a powerful tool for this purpose.[3] We will employ the "Kinobeads" methodology, which utilizes immobilized broad-spectrum kinase inhibitors to enrich a significant portion of the cellular kinome.[4][5] By incubating a cell lysate with this compound before adding the Kinobeads, we can identify which kinases are "competed off" the beads, strongly suggesting a direct binding interaction.[6] This provides an unbiased landscape of the compound's primary targets and off-targets.
Experimental Workflow: Target Discovery
References
- 1. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl Quinoline-7-Carboxylate Analogs
Introduction: The Quinoline-7-Carboxylate Scaffold - A Privileged Motif in Drug Discovery
The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of this versatile scaffold at various positions allows for the fine-tuning of its pharmacological profile. This guide focuses on the structure-activity relationship (SAR) of a specific, yet promising, class of quinoline derivatives: methyl quinoline-7-carboxylate analogs .
While extensive research has been conducted on quinoline derivatives bearing carboxylic acid moieties at other positions, the 7-carboxylate analogs represent a less explored but potentially fruitful area for drug development. The ester functionality at the 7-position offers a unique handle for modifying physicochemical properties such as lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This guide will synthesize the available data on quinoline-7-carboxylate and related analogs to provide a comparative analysis of their biological activities, offering insights for researchers, scientists, and drug development professionals.
Core Scaffold and Key Interaction Points
The fundamental structure of this compound provides several key points for modification. Understanding how changes at these positions affect biological activity is the cornerstone of SAR studies.
Caption: Core structure of this compound highlighting key positions for substitution.
Comparative Analysis of Biological Activities
The biological activity of quinoline-7-carboxylate analogs is highly dependent on the nature and position of substituents on the quinoline ring. The following sections compare the performance of different analogs based on available experimental data.
Anticancer Activity
Quinoline derivatives are a significant class of anticancer agents.[1][5][6] For quinoline-7-carboxylic acid analogs, the presence of an 8-hydroxy group has been shown to be a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[7]
| Analog Series | Key Substituents | Biological Target/Assay | Potency (IC₅₀/GI₅₀) | Key SAR Insights | Reference |
| 8-Hydroxy-quinoline-7-carboxylic acid derivatives | 2-Styryl or 2-carboxamide groups | Pim-1 Kinase Inhibition | Micromolar to sub-micromolar range | The 8-hydroxy-quinoline 7-carboxylic acid moiety is critical for activity, likely through interactions with Asp186 and Lys67 in the ATP-binding pocket. | [7] |
| 8-Hydroxy-2-methyl-quinoline-7-carboxamides | Benzylamide substitutions | Cytotoxicity against cancer cell lines (e.g., HCT-116, MCF7) | Not explicitly quantified in the provided abstract, but noted for antiproliferative effects. | Increased lipophilicity from benzylamide substitution can enhance cell permeability. These compounds also exhibit fluorescence, making them useful as imaging probes. | [8] |
| General Quinoline-4-carboxylic acid derivatives | 6-Chloro, 2-(4-hydroxy-3-methoxyphenyl) | Cytotoxicity against MCF-7 breast cancer cells | 82.9% reduction in cellular growth | Demonstrates the potential of substituted quinoline carboxylic acids as potent anticancer agents. While not a 7-carboxylate, it highlights the importance of the carboxylic acid and ring substitutions. | [5] |
Expert Insights: The data suggests that for anticancer activity, particularly Pim-1 kinase inhibition, a chelating group at the 8-position, such as a hydroxyl group, in combination with the 7-carboxylic acid moiety, is a powerful strategy. The 7-carboxylate group may be involved in positioning the molecule within the active site to facilitate key interactions of the 8-hydroxy group. Further exploration of substituents at the 2- and 4-positions could lead to enhanced potency and selectivity.
Antimalarial Activity
While direct SAR studies on this compound analogs as antimalarials are scarce, related studies on quinolone-3-carboxylates provide valuable comparative insights. A study on 7-methoxy quinolones revealed the importance of the substitution pattern on the benzene ring of the quinoline nucleus.
| Analog Series | Key Substituents | Biological Target/Assay | Potency (EC₅₀) | Key SAR Insights | Reference |
| 7-Methoxy-4-oxo-quinolone-3-carboxylates | 3-Carboxyl ester | P. falciparum (K1 and 3D7 strains) | ~0.25 µM | The 3-carboxyl ester was superior to the corresponding carboxylic acid or amide. The 7-methoxy group conferred higher potency compared to a 5-methoxy substituent. | [9] |
Expert Insights: This study underscores the significance of the 7-position for antimalarial activity. Although the core scaffold is a quinolone, the preference for a 7-methoxy group suggests that this position is critical for interaction with the biological target. Replacing the methoxy group with a methyl carboxylate could modulate the electronic and steric properties, potentially leading to potent antimalarial compounds. The ester functionality appears to be crucial for activity in this class of compounds.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative this compound analog and a common assay for evaluating its anticancer activity.
Synthesis of Methyl 2-Aryl-quinoline-7-carboxylate
This protocol describes a general method for the synthesis of 2-aryl-quinoline-7-carboxylates, which can be adapted for various analogs. The synthesis involves a Friedländer annulation followed by esterification.
Caption: Synthetic workflow for Methyl 2-Aryl-quinoline-7-carboxylate.
Step-by-Step Protocol:
-
Friedländer Annulation:
-
To a solution of 3-amino-4-formylbenzoic acid (1.0 eq) in ethanol, add the desired substituted acetophenone (1.0 eq).
-
Add a catalytic amount of a base, such as potassium hydroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 2-aryl-quinoline-7-carboxylic acid.
-
-
Esterification:
-
Suspend the crude 2-aryl-quinoline-7-carboxylic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours, again monitoring by TLC.
-
After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl 2-aryl-quinoline-7-carboxylate.
-
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound analogs) in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, though not extensive, points towards several key SAR trends. For anticancer activity, the combination of an 8-hydroxy group with the 7-carboxylate is a particularly interesting avenue for exploration. For other therapeutic areas, such as antimalarials, the 7-position is clearly a critical determinant of activity.
Future research should focus on a more systematic exploration of the SAR of this compound analogs. This would involve the synthesis of a diverse library of compounds with variations at all accessible positions of the quinoline ring and their evaluation in a broad range of biological assays. Such studies will undoubtedly uncover novel and potent drug candidates and further establish the importance of the quinoline-7-carboxylate scaffold in medicinal chemistry.
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Methyl Quinoline-7-Carboxylate and Other Antimicrobials
This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of novel quinoline derivatives, using Methyl quinoline-7-carboxylate as a primary example. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents. Recognizing the limited publicly available data on this specific compound, this document outlines the essential mechanistic context and a rigorous experimental blueprint for its evaluation against established antimicrobials, such as the widely-used fluoroquinolone, ciprofloxacin.
Introduction: The Quinoline Scaffold and the Quest for Novel Antibiotics
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its most profound impact in infectious disease has been through the quinolone class of antibiotics, which are synthetic bactericidal agents that have been indispensable in treating a wide range of bacterial infections.[1][3] The evolution from first-generation quinolones like nalidixic acid to second-generation fluoroquinolones such as ciprofloxacin—which incorporates a fluorine atom and a piperazinyl group—dramatically expanded the spectrum of activity to include both Gram-negative and Gram-positive pathogens.[3][4][5]
This guide focuses on this compound, a quinoline derivative whose antimicrobial potential is not yet extensively documented in peer-reviewed literature. The objective here is not to present established data, but rather to provide the scientific rationale and a detailed, field-proven methodology for how a researcher would systematically investigate its efficacy. We will compare its hypothetical performance to ciprofloxacin, a "gold standard" quinolone, thereby establishing a blueprint for the rigorous, evidence-based evaluation of new chemical entities in antimicrobial research.
Part 1: Mechanistic Grounding and Structure-Activity Rationale
A thorough evaluation of any new antimicrobial candidate must begin with an understanding of its potential mechanism of action, informed by the known pharmacology of its structural class.
The Quinolone Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[6][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[8]
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process required to relieve the torsional stress that occurs when the replication fork unwinds the double helix.
-
Topoisomerase IV: In both Gram-positive and Gram-negative bacteria, this enzyme is crucial for decatenating (unlinking) the two newly replicated circular chromosomes, allowing them to segregate into the daughter cells.
Quinolones function as "topoisomerase poisons."[6][9] They bind to the enzyme-DNA complex, stabilizing the transient double-stranded breaks generated by the enzymes and preventing the subsequent re-ligation of the DNA strands.[6][7] This leads to an accumulation of fragmented chromosomes, triggering the SOS response and ultimately leading to cell death.[6]
Structure-Activity Relationship (SAR) and Predictive Insights
The antimicrobial potency of quinolones is highly dependent on their chemical structure. Several key moieties are critical for activity:
-
C3-Carboxylic Acid and C4-Keto Group: These two groups are essential for binding to the DNA gyrase and for bacterial transport.[10]
-
C6-Fluoro Group: The introduction of a fluorine atom at this position, as seen in fluoroquinolones, significantly enhances gyrase inhibition and broadens the antimicrobial spectrum.[10]
-
C7-Substituent: The nature of the substituent at the C7 position profoundly influences the spectrum of activity, potency, and pharmacokinetic properties.[6][9] Large heterocyclic groups, like the piperazinyl ring in ciprofloxacin, are common.
Hypothesis for this compound: Based on established SAR, this compound lacks the critical C3-carboxylic acid and C4-keto functionalities required for the canonical quinolone mechanism of action. Furthermore, the carboxylate group is at the C7 position, not C3, and is esterified. Therefore, it is scientifically reasonable to hypothesize that this compound will not function as a classical topoisomerase poison and may exhibit significantly lower or no antibacterial activity when compared to ciprofloxacin. However, empirical testing is the only way to confirm this and to explore potential alternative mechanisms.
Part 2: Experimental Framework for a Head-to-Head Efficacy Comparison
To objectively assess the antimicrobial efficacy of this compound, a standardized, side-by-side comparison with a reference compound like ciprofloxacin is required. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[11][12][13][14]
Primary Endpoint: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16][17] We will use the broth microdilution method, a precise and widely adopted technique.[18][19]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh this compound and Ciprofloxacin.
-
Dissolve each compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent must be validated to ensure it does not affect bacterial growth at the final concentration used in the assay.
-
Sterilize the stock solutions by passing them through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15][20]
-
-
Microtiter Plate Setup and Serial Dilution:
-
Using a 96-well sterile microtiter plate, dispense 50 µL of CAMHB into all wells.
-
Add 50 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum only).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[18]
-
-
Reading and Interpretation:
-
Following incubation, examine the plate visually or with a microplate reader. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., the first clear well).[18]
-
Secondary Endpoint: Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22][23] This test is a critical follow-up to the MIC, as it distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria).
Experimental Protocol: MBC Assay
-
Subculturing from MIC Plate:
-
Immediately following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no growth.
-
Using a calibrated loop or pipette, withdraw a 10-20 µL aliquot from each of these clear wells.
-
Spot the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is clearly visible in control spots.
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[21][24] For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL would remain.
-
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound vs. Ciprofloxacin
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | Staphylococcus aureus | >128 | >128 | - | Inactive |
| Escherichia coli | >128 | >128 | - | Inactive | |
| Pseudomonas aeruginosa | >128 | >128 | - | Inactive | |
| Ciprofloxacin (Control) | Staphylococcus aureus | 0.5 | 1 | 2 | Bactericidal |
| Escherichia coli | 0.015 | 0.03 | 2 | Bactericidal | |
| Pseudomonas aeruginosa | 0.25 | 1 | 4 | Bactericidal |
Interpreting the Results
The relationship between the MIC and MBC is crucial for classifying the nature of the antimicrobial activity.[21]
-
Bactericidal Activity: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[21] This indicates that the concentration required to kill the bacteria is close to the concentration that inhibits its growth.
-
Bacteriostatic Activity: An agent is considered bacteriostatic if the MBC is significantly greater than the MIC (MBC/MIC > 4). This suggests the agent primarily suppresses growth without causing rapid cell death.
Conclusion
The evaluation of a novel compound like this compound requires a systematic and scientifically rigorous approach. While structure-activity relationships provide a powerful predictive tool, they are no substitute for empirical data. The experimental framework detailed in this guide, encompassing standardized MIC and MBC testing protocols, provides a self-validating system for determining the true antimicrobial potential of any new chemical entity. By directly comparing the performance against a well-characterized agent such as ciprofloxacin, researchers can generate the robust, high-quality data necessary to make informed decisions in the drug development pipeline and contribute meaningfully to the critical fight against antimicrobial resistance.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. goums.ac.ir [goums.ac.ir]
- 13. iacld.com [iacld.com]
- 14. darvashco.com [darvashco.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 17. apec.org [apec.org]
- 18. benchchem.com [benchchem.com]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 22. microchemlab.com [microchemlab.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Researcher's Guide to Investigating Methyl Quinoline-7-carboxylate: Bridging In Vitro Insights and In Vivo Realities
For researchers and drug development professionals, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous one. Methyl quinoline-7-carboxylate, a member of the versatile quinoline scaffold, represents such a molecule of interest. Quinolines are known for a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This guide provides a comparative framework for designing and interpreting in vitro and in vivo studies of this compound, drawing upon established methodologies for analogous quinoline derivatives to illuminate the path from benchtop to preclinical models.
The core of this guide is to explain the "why" behind experimental choices, ensuring that each protocol is a self-validating system. We will explore how to build a comprehensive profile of this compound, starting with its fundamental interactions in a controlled environment and progressing to its complex behavior within a living organism.
The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[2] Its presence in both natural products and synthetic drugs underscores its therapeutic potential.[2] Modifications to the quinoline core, such as the addition of a methyl carboxylate group at the 7-position, can significantly influence its physicochemical properties and biological activity.[3] Understanding the impact of these modifications is paramount in drug discovery.
Part 1: The In Vitro Profile: Unveiling Mechanism and Potency
In vitro studies are the foundational step in characterizing a new compound. They provide a controlled environment to dissect the specific molecular interactions and cellular effects of this compound, free from the complexities of a whole organism.
Key In Vitro Assays for this compound
The selection of in vitro assays should be guided by the therapeutic hypothesis. Given the broad activities of quinoline derivatives, a tiered approach is recommended, starting with broad screening and moving towards more specific, mechanism-of-action studies.
1. Cytotoxicity and Cell Viability Assays
A primary assessment for any potential therapeutic is its effect on cell viability. The MTT assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, K-562 for leukemia) and a normal cell line (e.g., BHK-21) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1][5]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Sample Cytotoxicity Data Table
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | This compound | 48 | Hypothetical Value |
| HeLa | This compound | 48 | Hypothetical Value |
| K-562 | This compound | 48 | Hypothetical Value |
| BHK-21 | This compound | 48 | >100 |
This table illustrates how to present cytotoxicity data. The selectivity of the compound for cancer cells over normal cells is a critical parameter.
2. Enzyme Inhibition Assays
Many quinoline derivatives exert their effects by inhibiting specific enzymes.[7] For example, some quinolines inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, or topoisomerases, which are crucial for DNA replication.[4]
Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagents: Prepare a reaction buffer, the target enzyme, the substrate (often a peptide with a fluorescent tag), ATP, and this compound at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the enzyme, buffer, and the test compound.
-
Initiation: Start the reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or absorbance) which is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.
Workflow for a Generic Enzyme Inhibition Assay
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Methyl Quinoline-7-Carboxylate
For researchers and drug development professionals, understanding the selectivity of a small molecule is paramount to predicting its therapeutic efficacy and potential off-target effects. Methyl quinoline-7-carboxylate, a scaffold of interest in medicinal chemistry, presents a unique case for a thorough cross-reactivity investigation.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound, comparing its potential interaction profile with structurally related analogs, and offering detailed experimental protocols to empower your research.
The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound suggests potential interactions with a variety of biological targets, making a systematic cross-reactivity assessment essential. This guide will delve into the requisite experimental designs and data interpretation to build a robust selectivity profile.
The Rationale for Cross-Reactivity Profiling
The seemingly minor alteration of a methyl ester at the 7-position of the quinoline ring can significantly influence its binding affinity and selectivity. Quinoline derivatives have been shown to interact with a diverse range of protein families, most notably kinases and G-protein coupled receptors (GPCRs).[3][4][5] Therefore, a comprehensive cross-reactivity study should, at a minimum, probe these two major classes of drug targets. Early-stage, broad-panel screening can preemptively identify potential off-target liabilities and uncover novel therapeutic opportunities.
Comparative Framework: Selecting Appropriate Alternatives
To contextualize the cross-reactivity profile of this compound, a comparative analysis against structurally related molecules is crucial. The selection of these alternatives should be guided by systematic variations in the quinoline scaffold.
Table 1: Comparative Compounds for Cross-Reactivity Studies
| Compound | Structure | Rationale for Inclusion |
| This compound | (Structure of this compound) | The primary compound of interest. |
| Quinoline-7-carboxylic acid | (Structure of Quinoline-7-carboxylic acid) | To assess the impact of the methyl ester versus a carboxylic acid group on target engagement.[6][7] |
| Methyl quinoline-2-carboxylate | (Structure of Methyl quinoline-2-carboxylate) | To evaluate the influence of the substituent position on the quinoline ring.[8] |
| Methyl quinoline-5-carboxylate | (Structure of Methyl quinoline-5-carboxylate) | To further explore the positional impact of the methyl carboxylate group.[9] |
| 7-Methylquinoline-8-carboxylic acid | (Structure of 7-Methylquinoline-8-carboxylic acid) | To investigate the effect of an additional methyl group and altered carboxylate position.[10] |
This selection allows for a systematic dissection of the structure-activity relationship (SAR) concerning cross-reactivity.
Experimental Workflows for Comprehensive Cross-Reactivity Analysis
A multi-pronged approach employing both biochemical and cell-based assays is recommended for a thorough cross-reactivity assessment.
Workflow 1: Broad Kinase Profiling
Given that numerous quinoline derivatives function as kinase inhibitors, a broad kinase screen is a logical first step.[1][3] This provides a wide-angle view of the compound's interaction with the human kinome.
Caption: Workflow for kinase cross-reactivity profiling.
This protocol outlines a standard radiometric assay, considered a gold standard for its direct measurement of enzymatic activity.[11]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or comparators) in 100% DMSO.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Prepare the kinase, substrate (e.g., a generic peptide or protein), and [γ-³²P]ATP in the assay buffer. The ATP concentration should ideally be at or near the Km for each kinase to ensure physiological relevance.[12]
-
-
Assay Execution:
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP mixture.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 2: Hypothetical Kinase Profiling Data
| Compound | Kinase Target 1 (IC50, µM) | Kinase Target 2 (IC50, µM) | Kinase Target 3 (IC50, µM) |
| This compound | 0.5 | > 10 | 2.1 |
| Quinoline-7-carboxylic acid | 1.2 | > 10 | 5.8 |
| Methyl quinoline-2-carboxylate | > 10 | 8.5 | > 10 |
This table would be populated with the experimentally determined IC50 values, allowing for a direct comparison of potency and selectivity.
Workflow 2: Receptor Binding Assays
To assess potential interactions with GPCRs and other receptors, competitive radioligand binding assays are a powerful tool.[13][14][15] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Caption: Workflow for receptor binding cross-reactivity.
-
Reagent Preparation:
-
Prepare cell membranes from a cell line overexpressing the target receptor.
-
Select a suitable radioligand with high affinity and specificity for the target receptor.
-
Prepare serial dilutions of the test compounds and a known non-labeled competing ligand (for determining non-specific binding).
-
-
Assay Execution:
-
In a 96-well plate, combine the receptor-containing membranes, the radioligand (at a concentration near its Kd), and the test compound at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled competing ligand.
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Table 3: Hypothetical Receptor Binding Data
| Compound | Receptor Target A (Ki, µM) | Receptor Target B (Ki, µM) | Receptor Target C (Ki, µM) |
| This compound | 3.2 | > 20 | 9.8 |
| Quinoline-7-carboxylic acid | 8.1 | > 20 | 15.2 |
| Methyl quinoline-2-carboxylate | > 20 | > 20 | > 20 |
This data allows for the quantification of binding affinity and a direct comparison of the compounds' selectivity profiles against a panel of receptors.
Interpreting the Data and Building a Selectivity Profile
The collective data from these assays will form a comprehensive cross-reactivity profile for this compound and its analogs. A highly selective compound will exhibit potent activity against its intended target with significantly weaker or no activity against a wide range of other targets. Conversely, a non-selective compound will show activity against multiple targets.
Conclusion
A thorough investigation of cross-reactivity is a critical step in the preclinical development of any new chemical entity. For a compound like this compound, with a scaffold known for its diverse biological activities, a systematic and multi-faceted approach is essential. By employing broad-panel kinase and receptor screening and comparing the results to structurally related analogs, researchers can build a robust selectivity profile. This not only de-risks the compound for further development but also has the potential to uncover novel therapeutic applications. The methodologies and comparative framework presented in this guide provide a solid foundation for embarking on these crucial studies.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-7-carboxylic acid [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl quinoline-5-carboxylate | 16675-62-0 [amp.chemicalbook.com]
- 10. 7-Methylquinoline-8-carboxylic acid [myskinrecipes.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methyl quinoline-7-carboxylate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and purity assessment of Methyl quinoline-7-carboxylate. While specific validated methods for this compound are not extensively published, this document outlines a comprehensive validation strategy based on established principles for structurally similar molecules, supported by experimental data from related quinoline derivatives.
The Analytical Challenge: Why Method Validation is Critical
This compound, a key heterocyclic compound, presents unique analytical challenges due to its potential for isomeric impurities and degradation products. A validated analytical method ensures that the measurements are accurate, precise, and specific for the analyte of interest, which is paramount for regulatory submissions and quality control in pharmaceutical development. The validation process, guided by international standards such as the ICH Q2(R1) guidelines, provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile method for the analysis of non-volatile and semi-volatile quinoline derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile impurities, but often requires derivatization for polar analytes like quinoline carboxylic acids.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | High (excellent for isomeric separation) | Very High (mass-based detection) | Low (prone to interference) |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Quantification | Excellent | Good (requires stable derivatization) | Good (for pure samples) |
| Sample Throughput | High | Moderate | High |
| Cost | Moderate | High | Low |
| Typical Application | Purity, Assay, Stability Testing | Impurity Profiling, Trace Analysis | Preliminary Quantification |
Proposed HPLC Method for Validation
Based on the analysis of structurally related methyl quinoline carboxylate isomers, a reversed-phase HPLC method with UV detection is proposed as the most suitable technique for the validation of this compound analysis.
Chromatographic Conditions
|
A Comparative Guide to the Synthetic Routes of Quinoline Carboxylate Esters
Introduction: The Enduring Significance of the Quinoline Nucleus
The quinoline scaffold is a privileged heterocyclic system of paramount importance in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antihypertensive effects.[1] The incorporation of a carboxylate ester functionality onto the quinoline ring often enhances biological activity and modulates physicochemical properties, making these compounds highly sought-after targets in drug discovery programs.[2] Consequently, the development of efficient and versatile synthetic routes to quinoline carboxylate esters is a topic of continuous research and optimization.
This guide provides a comparative analysis of the principal synthetic strategies for accessing quinoline carboxylate esters. We will delve into the mechanistic underpinnings of classical named reactions and explore modern, more sustainable methodologies. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific needs.
Classical Synthetic Routes: The Foundation of Quinoline Chemistry
For over a century, a set of robust and reliable reactions has formed the bedrock of quinoline synthesis. While sometimes requiring harsh conditions, these methods remain valuable for their scalability and the diversity of accessible derivatives.
The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinoline-3-Carboxylate Esters
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives, which can be further functionalized.[3][4] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[3][5]
Mechanism and Key Experimental Choices: The reaction begins with the nucleophilic attack of the aniline on the electron-deficient double bond of the malonic ester derivative, leading to an intermediate that cyclizes at high temperatures.[3] The choice of solvent is critical; high-boiling point solvents like Dowtherm A are often used to achieve the necessary temperatures for cyclization. The initial condensation is typically performed at a lower temperature before heating to effect the ring closure.
Advantages:
-
Readily available starting materials.
-
Good yields for a variety of substituted anilines.
-
Provides access to the biologically important 4-quinolone core.
Limitations:
-
Requires high reaction temperatures.
-
The cyclization step can be sensitive to the electronic nature of the substituents on the aniline.
Workflow for the Gould-Jacobs Reaction:
Caption: Workflow of the Gould-Jacobs reaction.
The Doebner-von Miller Reaction: Access to 2- and 4-Substituted Quinolines
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds to react with anilines under acidic conditions, yielding a variety of substituted quinolines.[6][7][8] This method is particularly useful for preparing quinolines with substitution at the 2- and/or 4-positions.
Mechanism and Key Experimental Choices: The reaction mechanism is complex and has been a subject of debate, but it is generally accepted to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[8][9] The choice of acid catalyst is crucial, with Lewis acids like tin tetrachloride and Brønsted acids such as p-toluenesulfonic acid being commonly employed.[8] The reaction can suffer from low yields due to polymerization of the carbonyl substrate, a challenge that can be mitigated by using a biphasic reaction medium.[7]
Advantages:
-
Versatility in the substitution pattern of the resulting quinoline.
-
Experimentally simpler and less hazardous than the Skraup synthesis.
Limitations:
-
Can produce a mixture of regioisomers.
-
Yields can be moderate due to side reactions.
-
Harsh acidic conditions may not be suitable for sensitive substrates.
Mechanism of the Doebner-von Miller Reaction:
Caption: Simplified mechanism of the Doebner-von Miller reaction.
The Pfitzinger Reaction: Synthesis of Quinoline-4-Carboxylic Acids
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10][11][12] These carboxylic acids can then be readily esterified.
Mechanism and Key Experimental Choices: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which forms a keto-acid intermediate.[12] This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[10] The choice of a strong base, such as potassium hydroxide, is essential for the initial ring opening of isatin.[12][13]
Advantages:
-
Direct synthesis of quinoline-4-carboxylic acids, which are precursors to the corresponding esters.
-
Good yields and a wide substrate scope.
Limitations:
-
Requires strongly basic conditions.
-
The availability of substituted isatins can be a limiting factor.
The Friedländer Annulation: A Convergent Approach
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[11][14] This method is highly convergent and can be used to prepare a wide variety of substituted quinolines, including those with carboxylate ester groups.
Mechanism and Key Experimental Choices: The reaction proceeds via an initial aldol-type condensation to form a chalcone-like intermediate, followed by cyclization and dehydration. The choice of catalyst (acid or base) can influence the reaction rate and yield. Recent modifications have employed milder catalysts like ceric ammonium nitrate to achieve the transformation at ambient temperature.[15]
Advantages:
-
High atom economy and convergence.
-
Generally good to excellent yields.
-
Can be performed under relatively mild conditions with modern catalysts.[15]
Limitations:
-
The availability of appropriately substituted o-aminoaryl aldehydes and ketones can be a constraint.[16]
Modern Synthetic Methodologies: Towards Greener and More Efficient Syntheses
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis.[17][18][19] These modern approaches often offer advantages in terms of milder reaction conditions, shorter reaction times, and reduced environmental impact.
Nanocatalyzed Synthesis
The use of nanocatalysts has emerged as a promising green approach for the synthesis of quinoline derivatives.[1][18] Nanoparticles of metals such as iron, copper, and zinc have demonstrated high catalytic activity in promoting one-pot syntheses of polysubstituted quinolines.[18]
Advantages:
-
High catalytic activity and selectivity.
-
Ease of catalyst separation and reusability.[1]
-
Often conducted in environmentally benign solvents like water or ethanol, or under solvent-free conditions.[18]
Limitations:
-
Potential for metal leaching from the nanocatalyst.
-
The synthesis and characterization of the nanocatalysts can be complex.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully employed to accelerate many organic reactions, including the synthesis of quinoline carboxylate esters.[20][21] This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods.[22][23]
Advantages:
-
Significant reduction in reaction times (minutes versus hours).[21]
-
Improved yields and cleaner reaction profiles.
-
Enhanced energy efficiency.
Limitations:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a challenge for industrial applications.
Transition Metal-Catalyzed C-H Activation
Recent advances in organometallic chemistry have led to the development of transition metal-catalyzed reactions involving C-H activation for the synthesis of quinolines. For instance, rhodium-catalyzed cyclization of anilines with alkynyl esters provides a regioselective route to quinoline carboxylates.[24]
Advantages:
-
High regioselectivity.
-
Access to novel substitution patterns.
-
Often proceeds under mild reaction conditions.
Limitations:
-
The cost and toxicity of some transition metal catalysts.
-
The need for specific directing groups in some cases.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Target Moiety | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Gould-Jacobs | 4-Hydroxyquinoline-3-carboxylate esters | Aniline, Alkoxymethylenemalonate | High temperature (e.g., Dowtherm A) | Readily available starting materials, good yields | High temperatures required, limited to 4-hydroxy derivatives |
| Doebner-von Miller | 2- and/or 4-Substituted quinolines | Aniline, α,β-Unsaturated carbonyl | Acidic (Brønsted or Lewis) | Versatile substitution patterns | Can produce regioisomers, moderate yields |
| Pfitzinger | Quinoline-4-carboxylic acids (ester precursors) | Isatin, Carbonyl with α-methylene | Strongly basic (e.g., KOH) | Direct route to 4-carboxyquinolines | Strongly basic conditions, relies on isatin availability |
| Friedländer | 2-, 3-, and 4-Substituted quinolines | o-Aminoaryl aldehyde/ketone, α-Methylene compound | Acid or base catalysis | Convergent, high atom economy, good yields | Relies on availability of o-aminoaryl carbonyls[16] |
| Nanocatalysis | Polysubstituted quinolines | Various | Often mild, green solvents | Reusable catalyst, environmentally friendly | Potential for metal leaching |
| Microwave-Assisted | Various quinoline esters | Various | Microwave irradiation | Rapid reaction times, high yields | Specialized equipment needed, scalability concerns |
| C-H Activation | Regioselectively substituted quinoline esters | Aniline, Alkyne | Transition metal catalyst (e.g., Rh) | High regioselectivity, mild conditions | Cost and toxicity of catalysts |
Experimental Protocols
Representative Protocol for the Gould-Jacobs Reaction: Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
-
Condensation: A mixture of 3-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) is heated at 100-110 °C for 1 hour.
-
Cyclization: The reaction mixture is then added dropwise to 100 mL of vigorously stirred, boiling Dowtherm A over 15-20 minutes. The mixture is refluxed for an additional 15 minutes.
-
Work-up: After cooling, the reaction mixture is diluted with 200 mL of petroleum ether. The precipitated solid is collected by filtration, washed with petroleum ether, and dried.
-
Purification: The crude product can be recrystallized from ethanol or purified by column chromatography to yield the desired product.
Representative Protocol for the Pfitzinger Reaction: Synthesis of 2-Phenylquinoline-4-carboxylic acid
-
Base Solution Preparation: A solution of potassium hydroxide (10 g) in 30 mL of 95% ethanol is prepared in a round-bottom flask.[12]
-
Isatin Ring Opening: Isatin (5.0 g) is added to the stirred KOH solution.[12]
-
Condensation and Cyclization: Acetophenone is added to the reaction mixture, which is then refluxed for 4-6 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with acetic acid to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent.
Conclusion
The synthesis of quinoline carboxylate esters can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical reactions such as the Gould-Jacobs, Doebner-von Miller, Pfitzinger, and Friedländer syntheses provide robust and well-established routes to a wide range of derivatives. Modern methodologies, including nanocatalysis, microwave-assisted synthesis, and transition metal-catalyzed C-H activation, offer greener, more efficient, and often more selective alternatives. The choice of the most appropriate synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired environmental footprint of the process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. revroum.lew.ro [revroum.lew.ro]
- 23. ablelab.eu [ablelab.eu]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Quinoline Analogs as MRP2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of methodologies for evaluating novel quinoline analogs as inhibitors of the Multidrug Resistance-Associated Protein 2 (MRP2). This document moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, data interpretation, and the causal relationships that underpin these evaluations. Our objective is to equip you with the expertise to design and execute robust, self-validating studies for the identification and characterization of potent and selective MRP2 inhibitors.
The Critical Role of MRP2 in Drug Disposition and Resistance
Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a crucial ATP-binding cassette (ABC) transporter predominantly located on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and intestinal epithelia.[1][2] Its primary function is the ATP-dependent efflux of a wide array of endogenous and xenobiotic compounds, particularly conjugated metabolites like glucuronides and glutathione conjugates.[1][3]
The clinical significance of MRP2 is profound. It plays a pivotal role in drug disposition and detoxification, and its overexpression is a key mechanism of multidrug resistance in cancer chemotherapy, leading to the efflux of anticancer agents such as cisplatin and methotrexate.[1][3] Furthermore, inhibition of MRP2 can lead to drug-drug interactions and drug-induced liver injury (DILI) due to the accumulation of toxic substrates.[4][5] Consequently, the identification of potent and selective MRP2 inhibitors is of paramount importance for overcoming multidrug resistance and mitigating adverse drug reactions. Quinoline-based scaffolds have emerged as a promising class of molecules for targeting MRP2.[6][7][8]
Experimental Strategies for Evaluating MRP2 Inhibition by Quinoline Analogs
A multi-tiered approach is essential for the comprehensive biological evaluation of novel quinoline analogs as MRP2 inhibitors. This typically involves a combination of cell-based and cell-free assays to assess cytotoxicity, inhibitory potency, and mechanism of action.
Preliminary Cytotoxicity Assessment: The MTT Assay
Before evaluating the direct inhibitory effect of novel quinoline analogs on MRP2, it is imperative to assess their intrinsic cytotoxicity. This ensures that any observed reduction in MRP2-mediated transport is a direct consequence of transporter inhibition and not a result of cellular toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[6][7][8]
Causality Behind the Choice: The MTT assay provides a reliable measure of cell viability by quantifying the metabolic activity of living cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of viable cells. This allows for the determination of a concentration range where the quinoline analogs are non-toxic and can be safely used in subsequent MRP2 inhibition assays.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate both MRP2-overexpressing cells (e.g., A2780/RCIS) and the corresponding parental drug-sensitive cell line (e.g., A2780) in 96-well plates at an appropriate density and allow them to adhere overnight.[6][7]
-
Compound Treatment: Treat the cells with a serial dilution of the novel quinoline analogs for a predetermined period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Cell-Based MRP2 Inhibition Assay: The 5-CFDA Efflux Assay
Once a non-toxic concentration range for the quinoline analogs has been established, their ability to inhibit MRP2-mediated efflux can be assessed using a cell-based assay. A common and effective method utilizes the fluorescent substrate 5-carboxyfluorescein diacetate (5-CFDA).[6][7][8][9]
Mechanism of Action: 5-CFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent and membrane-impermeable 5-carboxyfluorescein (5-CF). In MRP2-overexpressing cells, 5-CF is actively transported out of the cell. Inhibition of MRP2 by a quinoline analog will lead to the intracellular accumulation of 5-CF, resulting in an increased fluorescence signal.
Experimental Protocol: 5-CFDA Efflux Assay
-
Cell Seeding: Seed MRP2-overexpressing cells (e.g., A2780/RCIS) in a 96-well plate and allow them to adhere.
-
Pre-incubation with Inhibitors: Pre-incubate the cells with various concentrations of the novel quinoline analogs or a known MRP2 inhibitor (e.g., MK-571) for a short period (e.g., 30-60 minutes).
-
Substrate Loading: Add 5-CFDA to all wells and incubate to allow for its uptake and conversion to 5-CF.
-
Efflux Period: Remove the 5-CFDA-containing medium and replace it with fresh medium containing the respective inhibitors. Allow for a defined efflux period.
-
Fluorescence Measurement: Measure the intracellular fluorescence of 5-CF using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Compare the fluorescence in inhibitor-treated cells to that in vehicle-treated cells. Higher fluorescence indicates greater MRP2 inhibition. Calculate the IC50 for MRP2 inhibition.
Caption: Workflow for the biological evaluation of quinoline analogs as MRP2 inhibitors.
In Vitro Vesicular Transport Assay: The Gold Standard for Mechanistic Insights
For a more direct and mechanistic assessment of MRP2 inhibition, the vesicular transport assay is the preferred method.[10][11] This cell-free system utilizes inside-out membrane vesicles prepared from cells overexpressing MRP2 (e.g., Sf9 insect cells or HEK293 cells).[4][12] This approach eliminates confounding factors present in whole-cell systems, such as drug metabolism and the activity of other transporters.
Underlying Principle: In this assay, the ATP-dependent uptake of a radiolabeled or fluorescent MRP2 probe substrate (e.g., [³H]-estradiol-17β-D-glucuronide or 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF)) into the inverted membrane vesicles is measured in the presence and absence of the quinoline analog.[4][11][12] A reduction in substrate uptake in the presence of the analog is a direct measure of its inhibitory activity on MRP2.
Experimental Protocol: Vesicular Transport Assay
-
Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing human or rodent MRP2.
-
Incubation Mixture: Prepare an incubation mixture containing the membrane vesicles, the MRP2 probe substrate, and the quinoline analog at various concentrations in a suitable buffer.
-
Initiation of Transport: Initiate the transport reaction by adding ATP. A parallel reaction with AMP instead of ATP serves as a negative control to determine non-specific binding and passive diffusion.[4]
-
Termination of Reaction: After a defined incubation period at 37°C, stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane to separate the vesicles from the incubation medium.
-
Quantification: Quantify the amount of substrate trapped within the vesicles by liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement (for fluorescent substrates).
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP. Determine the IC50 value of the quinoline analog for MRP2 inhibition.
Caption: Experimental workflow for the MRP2 vesicular transport assay.
Comparative Analysis of Novel Quinoline Analogs
Structure-Activity Relationship Insights
Studies have revealed key structural features of quinoline analogs that are important for MRP2 inhibition. For instance, the position of a benzoyl group on the quinoline ring and the presence of a carboxyl group at position 4 can significantly influence inhibitory activity.[6][7][8] Specifically, 8-benzoyl-2-arylquinolines have shown greater activity compared to their 6-benzoyl isomers, and a carboxyl group at position 4 appears to interact with the MRP2 protein.[7] Molecular docking studies can further elucidate the binding modes of these analogs within the MRP2 substrate-binding pocket.[6][8]
Data Presentation: A Comparative Table
The following table provides a template for summarizing the biological data for a series of novel quinoline analogs, allowing for a clear comparison of their cytotoxicity and MRP2 inhibitory potency.
| Compound ID | Quinoline Scaffold Modification | Cytotoxicity IC50 (µM) (A2780 cells) | MRP2 Inhibition IC50 (µM) | Reference Compound |
| Novel Analog 1 | 8-benzoyl, 4-carboxy | >100 | 15.2 | Ketoprofen |
| Novel Analog 2 | 6-benzoyl, 4-carboxy | >100 | 25.8 | MK-571 |
| Novel Analog 3 | 8-benzoyl, 4-ester | >100 | 45.1 | |
| Compound 6d | 4-carboxy, 2-(dimethoxyphenyl) | Low | Most potent in series | |
| Compound 7d | Methyl ester of 6d | Low | Less potent than 6d |
Data for compounds 6d and 7d are qualitative based on the provided search results, which indicate their relative potencies.[6][7][8]
Conclusion and Future Directions
The biological evaluation of novel quinoline analogs as MRP2 inhibitors is a multifaceted process that requires a logical progression from assessing cytotoxicity to determining direct inhibitory effects using both cell-based and cell-free systems. By employing the robust methodologies outlined in this guide, researchers can generate high-quality, reproducible data that will facilitate the identification of promising lead compounds. Future studies should aim to further elucidate the SAR of quinoline analogs, optimize their potency and selectivity, and ultimately progress the most promising candidates to in vivo models of drug resistance and disposition.[13][14]
References
- 1. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. bioivt.com [bioivt.com]
- 3. Substrates and inhibitors of human multidrug resistance associated proteins and the implications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 5. Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high throughput in vitro mrp2 assay to predict in vivo biliary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction and identification of drug interactions with the human ATP-binding cassette transporter multidrug-resistance associated protein 2 (MRP2; ABCC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.taconic.com [info.taconic.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl Quinoline-7-Carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of scientific advancement, the responsible management of chemical reagents is as critical as the discoveries they enable. This guide provides a detailed, procedural framework for the safe disposal of methyl quinoline-7-carboxylate. As a specific Safety Data Sheet (SDS) for this isomer is not consistently available, the protocols herein are synthesized from the established hazard profiles of closely related quinoline derivatives and foundational principles of laboratory chemical safety. It is imperative to treat this compound as hazardous waste and to consult your institution's Environmental Health & Safety (EHS) department for adherence to local, state, and national regulations.[1][2]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of a chemical class is the first step in ensuring safe handling and disposal. Quinoline and its derivatives are recognized as hazardous substances.[1] The primary risks associated with compounds in this family, such as methyl quinoline-6-carboxylate and 7-methylquinoline, include irritation to the skin, eyes, and respiratory system.[3][4] Therefore, all waste streams containing this compound must be considered hazardous to prevent environmental release and personnel exposure.
Table 1: Synthesized Hazard Profile for Quinoline Derivatives
| Hazard Classification | Description | Primary Sources |
|---|---|---|
| Skin Irritation | Causes skin irritation.[3][4][5] | GHS Category 2 |
| Eye Irritation/Damage | Causes serious eye irritation or damage.[3][4] | GHS Category 2A / 1 |
| Respiratory Irritation | May cause respiratory irritation.[3][4][6] | GHS STOT SE 3 |
| Acute Toxicity (Oral/Dermal) | Harmful if swallowed or in contact with skin.[5][7] | GHS Category 4 |
Pre-Disposal Safety: Engineering and Personal Protective Measures
Before beginning any disposal-related activities, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[9]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling waste containing this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard/Reference |
|---|---|---|
| Eye and Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or EN 166.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves before use and use proper removal technique.[10] |
| Body | Laboratory coat. | --- |
| Respiratory | A NIOSH/MSHA-approved respirator may be required for large spills or if dust is generated.[8][10] | Use in a well-ventilated area is the minimum requirement.[1] |
Step-by-Step Disposal Procedures
The core principle of chemical disposal is the strict segregation and containment of hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [1][8]
Step 1: Waste Stream Identification and Segregation
Properly identifying and segregating waste is the most critical step. All materials that have come into contact with this compound are considered hazardous waste. This includes solid and liquid waste.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cpachem.com [cpachem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemos.de [chemos.de]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
A Researcher's Comprehensive Guide to the Safe Handling of Methyl quinoline-7-carboxylate
An In-Depth Technical Guide for Laboratory Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. As researchers and drug development professionals, the nuanced handling of novel quinoline derivatives is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Methyl quinoline-7-carboxylate, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound and its structural congeners are classified as irritants. The primary hazards associated with this compound are:
While comprehensive toxicological data for this compound is not extensively documented, the known hazards of related quinoline compounds necessitate a cautious approach. Quinoline itself is classified as toxic if swallowed and harmful in contact with skin.[5][6] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of after handling the compound.[3][4] |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[3][7] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | To prevent inhalation of the compound, which can lead to respiratory tract irritation.[1][4] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Donning and Doffing of PPE: A Critical Workflow
The order of donning and doffing PPE is crucial to prevent cross-contamination. The following workflow should be strictly adhered to.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][7]
-
Avoiding Dust Formation: As a solid, care must be taken to avoid the formation of dust during weighing and transfer.[4][8]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3][5] Do not eat, drink, or smoke in the laboratory.[5]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1][9][10]
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
For a small spill:
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
-
Absorb: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[4] Avoid creating dust.[4]
-
Decontaminate: Clean the spill area with soap and water.[11][12]
-
Dispose: Treat the collected waste as hazardous material and dispose of it according to institutional and local regulations.[12]
For a large spill:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Service: Arrange for disposal through a licensed professional waste disposal service.[4] Do not dispose of this material down the drain or in regular trash.[4][5]
Emergency Procedures: Preparedness is Key
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.[3][4] |
| Skin Contact | Take off immediately all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice/attention.[1][3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][4] If you feel unwell, call a poison center or doctor.[1] |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[5] |
In all cases of exposure, show the Safety Data Sheet to the attending medical professional. [3]
References
- 1. aksci.com [aksci.com]
- 2. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. capotchem.com [capotchem.com]
- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 7-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
